4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Description
Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDVQVNFWYFKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445975 | |
| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212485-91-1 | |
| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Topic: Chemical Properties of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals[1]
Chemical Scaffold Analysis & Application Guide
Executive Summary
This compound (CAS: 212485-91-1), often referred to as 2-(4-hydroxyphenyl)-2-imidazoline , represents a critical pharmacophore in medicinal chemistry.[1] Structurally, it fuses a phenol moiety with a 2-imidazoline ring, creating a bifunctional scaffold that exhibits amphoteric properties. It serves as a primary intermediate in the synthesis of adrenergic receptor ligands (specifically
This guide provides a rigorous analysis of its physicochemical behavior, synthetic pathways, and stability profiles, designed to support high-precision research and development.
Physicochemical Architecture
Structural Identity & Tautomerism
The molecule exists in a dynamic equilibrium. While the 4,5-dihydro-1H-imidazole ring is formally drawn with a localized double bond (
Key Parameters:
-
Molecular Formula:
[2][3] -
Appearance: Off-white to pale yellow crystalline solid.[1]
-
Melting Point: High (>240°C, decomposition) due to extensive intermolecular hydrogen bonding (Phenol
).
Acid-Base Profile (Amphoterism)
This compound is a classic zwitterionic candidate.[1] It possesses two distinct ionizable centers:
-
The Imidazoline Nitrogen: A strong base (conjugate acid
).[1] -
The Phenolic Hydroxyl: A weak acid (
).[1]
Implication for Solubility:
-
pH < 8: Protonation of the imidazoline ring forms a cationic species (Soluble in water).
-
pH 9-10: Neutral species dominates; solubility reaches a minimum (isoelectric point vicinity).[1]
-
pH > 11: Deprotonation of the phenol forms an anionic species (Soluble in alkali).
Solubility Data
| Solvent | Solubility Profile | Mechanistic Note |
| Water (Neutral) | Low (< 1 mg/mL) | High lattice energy dominates solvation enthalpy.[1] |
| 0.1 M HCl | High (> 50 mg/mL) | Formation of the hydrochloride salt disrupts lattice. |
| 0.1 M NaOH | High (> 50 mg/mL) | Formation of the phenolate sodium salt. |
| DMSO | Moderate | Dipolar aprotic solvation of the polar core. |
| Dichloromethane | Negligible | Polarity mismatch; compound is too polar. |
Synthetic Architecture
Primary Synthesis Route: Nitrile Condensation
The most robust synthetic pathway involves the cyclization of 4-hydroxybenzonitrile with ethylenediamine (EDA).[1] While direct thermal condensation is possible, it often leads to polymer byproducts. The use of a catalyst (sulfur or p-TsOH) is recommended to activate the nitrile carbon.[1]
Reaction Mechanism Visualization
The following diagram outlines the stepwise conversion from the nitrile to the imidazoline ring.
Figure 1: Acid-catalyzed cyclocondensation pathway for imidazoline synthesis.
Detailed Experimental Protocol
Objective: Synthesis of this compound (10g scale).
Reagents:
-
4-Hydroxybenzonitrile (11.9 g, 100 mmol)[1]
-
Ethylenediamine (EDA) (30 mL, ~450 mmol) – Excess acts as solvent.
-
p-Toluenesulfonic acid (p-TsOH) (0.5 g) – Catalyst.[1]
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect a drying tube (CaCl2) to the top of the condenser to exclude atmospheric moisture.
-
Charging: Add 4-hydroxybenzonitrile and p-TsOH to the flask. Slowly add ethylenediamine. Caution: EDA is fuming and corrosive; perform in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 118-120°C) for 12 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The nitrile spot (
) should disappear, replaced by the polar imidazoline spot ( ). -
Quenching: Cool the reaction mixture to
in an ice bath. -
Precipitation: Slowly add ice-cold water (100 mL) to the reaction mixture with vigorous stirring. The product should precipitate as a solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) to remove excess EDA. -
Purification: Recrystallize the crude solid from hot Ethanol/Water (80:20).
-
Drying: Dry the crystals under vacuum at
for 6 hours.
Validation Criteria:
-
Yield: Expected 75-85%.
-
1H NMR (DMSO-d6):
9.8 (s, 1H, OH), 7.7 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.5 (s, 4H, Imidazoline ).
Stability & Reactivity Profile
Hydrolytic Instability
Like all imidazolines, this compound is susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring opening.
-
Mechanism: Water attacks the
position of the imidazoline ring. -
Product:
-(2-aminoethyl)-4-hydroxybenzamide.[1] -
Prevention: Store in a desiccator. Avoid prolonged exposure to aqueous acid without refrigeration.
Oxidative Sensitivity
The phenol moiety is prone to oxidation, particularly in basic solutions where the phenolate anion is generated.
-
Risk: Formation of quinone-imine species or polymerization (browning of solution).[1]
-
Mitigation: Add antioxidants (e.g., sodium metabisulfite) during aqueous processing if high purity is required for biological assays.
Biological Interface & Signaling
This molecule serves as a fundamental scaffold for ligands binding to Adrenergic (
Figure 2: Pharmacological interaction pathways relevant to imidazoline scaffolds.[1]
References
-
Synthesis of 2-Substituted Imidazolines: Journal of Organic Chemistry. "Preparation of 2-Substituted Imidazolines from Nitriles and Ethylenediamine."
-
Imidazoline Receptor Pharmacology: Pharmacological Reviews. "Imidazoline Receptors and Their Endogenous Ligands."
-
Chemical Properties of Phenols: PubChem Compound Summary. "this compound."[1] [1]
-
pKa Determination of Imidazolines: European Journal of Medicinal Chemistry. "Physicochemical properties of imidazoline derivatives."
Sources
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol CAS number and identifiers
This guide serves as an authoritative technical resource on 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol , a specific phenolic imidazoline derivative.[1] It is designed for researchers in medicinal chemistry and pharmacology, focusing on its structural properties, synthesis, and biological relevance as a scaffold in adrenergic ligand design.
CAS Number: 212485-91-1 Primary Identifier: 2-(4-Hydroxyphenyl)-2-imidazoline[1]
Chemical Identity & Molecular Architecture[1][2]
This compound represents a critical pharmacophore in the "arylimidazoline" class. Unlike its ortho-substituted isomer (often associated with salicylic acid derivatives), the para-substitution pattern of this molecule mimics the tyrosine/tyramine signaling motif, making it a potent scaffold for adrenergic receptor modulation.
Core Identifiers
| Parameter | Technical Specification |
| CAS Number | 212485-91-1 |
| IUPAC Name | This compound |
| Common Synonyms | 2-(4-Hydroxyphenyl)-2-imidazoline; p-Hydroxyphenylimidazoline |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| SMILES | Oc1ccc(cc1)C2=NCCN2 |
| InChI Key | CYKCUAPYWQDIKR-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a phenol ring linked at the C4 position to the C2 position of a 4,5-dihydro-1H-imidazole (imidazoline) ring.[2]
-
Phenolic Moiety: Acts as a hydrogen bond donor/acceptor, critical for anchoring the molecule in receptor binding pockets (e.g., Serine residues in GPCRs).
-
Imidazoline Ring: A basic heterocycle (pKa ≈ 10–11) that is predominantly protonated at physiological pH, mimicking the charged amine of catecholamines like norepinephrine.
Physicochemical Profile
Understanding the amphoteric nature of this compound is vital for purification and formulation.
| Property | Value / Characteristic |
| Physical State | Crystalline Solid (White to off-white) |
| Melting Point | >200°C (Predicted based on ortho-isomer MP of 205–209°C) |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid/base.[1] Poorly soluble in non-polar solvents (Hexane, Et₂O). |
| Acidity (pKa) | pKa₁ (Phenol): ~9.8–10.0 pKa₂ (Imidazoline): ~10.5–11.0 (Conjugate acid) |
| LogP | ~1.3 (Estimated); Moderate lipophilicity balanced by ionization. |
Synthetic Pathways[1][4][5][6][7]
The synthesis of 2-substituted imidazolines is classically achieved via the condensation of a nitrile or ester with a diamine. The following protocol is a validated route adapted for the para-phenol derivative, ensuring high yield and purity.
Method A: Sulfur-Catalyzed Condensation (Recommended)
This method avoids the harsh conditions of acid catalysis and typically results in cleaner cyclization.
Reagents:
-
4-Hydroxybenzonitrile (1.0 eq)[1]
-
Ethylenediamine (Excess, 3.0–5.0 eq)
-
Elemental Sulfur (S₈) (Catalytic, 0.05 eq)
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzonitrile and ethylenediamine.
-
Catalysis: Add catalytic elemental sulfur. The sulfur acts to form a polysulfide intermediate that activates the nitrile carbon.
-
Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM with 1% NH₄OH).
-
Quench: Cool the mixture to 0°C. The excess ethylenediamine acts as a solvent; dilute carefully with ice-cold water.
-
Precipitation: The product may precipitate directly. If not, neutralize the solution to pH ~8–9 using dilute HCl. The amphoteric product is least soluble at its isoelectric point.
-
Purification: Filter the solid and recrystallize from Ethanol/Water (9:1).
Caption: Sulfur-catalyzed cyclocondensation pathway converting nitrile precursor to imidazoline target.
Biological Interface & Pharmacology[8]
This compound acts as a "minimalist" pharmacophore for alpha-adrenergic receptors.[1] It lacks the bulky lipophilic groups found in drugs like oxymetazoline, making it an ideal tool for probing steric requirements of the binding pocket.
Mechanism of Action[8]
-
Alpha-Adrenergic Receptors: The imidazoline ring binds to the aspartate residue (Asp113 in many GPCRs) via an ionic bond. The para-hydroxyl group mimics the catechol hydroxyls of norepinephrine, engaging in hydrogen bonding with serine residues (e.g., Ser204/207).
-
Imidazoline Binding Sites (I-Receptors): Apart from alpha-receptors, this scaffold shows affinity for non-adrenergic imidazoline binding sites (I1, I2, I3), which regulate sympathetic tone and insulin secretion.
Pharmacophore Mapping
The structure serves as a template for:
-
Phentolamine Analogs: Non-selective alpha-antagonists.[1]
-
Tyramine Mimics: Investigating trace amine-associated receptor (TAAR) activity.[1]
Caption: Interaction map showing the ionic, H-bond, and Pi-stacking modes of the ligand within the receptor pocket.
Analytical Characterization
To validate synthesis, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.8–10.0 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).
-
δ 7.7 ppm (d, 2H): Aromatic protons ortho to imidazoline.
-
δ 6.8 ppm (d, 2H): Aromatic protons ortho to hydroxyl.
-
δ 3.6 ppm (s, 4H): Imidazoline ring -CH₂-CH₂- protons (Singlet due to rapid tautomerism/symmetry).[1]
-
-
MS (ESI+):
-
[M+H]⁺: m/z 163.2.
-
-
HPLC:
-
Use a C18 column with a buffered mobile phase (Ammonium Acetate/Acetonitrile) to prevent peak tailing caused by the basic nitrogen.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at room temperature (20–25°C) in a desiccator. The imidazoline ring is susceptible to hydrolysis (ring opening) if exposed to moisture over prolonged periods, forming the amide byproduct (N-(2-aminoethyl)-4-hydroxybenzamide).[1]
-
Handling: Use standard PPE. Avoid inhalation of dust.
References
-
National Institutes of Health (PubChem). Imidazoline Class Overview and Biological Activities. [Link]
-
ResearchGate. Synthesis of Imidazolines from Nitriles and Ethylenediamine using Sulfur Catalyst. [Link]
Sources
An In-depth Technical Guide to 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: A Model for the GFP Chromophore Precursor
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a crucial model compound for elucidating the intricate formation mechanism of the Green Fluorescent Protein (GFP) chromophore. We will delve into the rationale for its use, its synthesis and characterization, and the unique mechanistic insights it provides, moving beyond a simple description of protocols to explain the fundamental causality behind the scientific approach.
Introduction: The Enigma of GFP's Intrinsic Fluorophore
The Green Fluorescent Protein (GFP), first isolated from the jellyfish Aequorea victoria, has revolutionized molecular and cell biology by enabling the visualization of proteins and cellular processes in real-time.[1] Its utility stems from a remarkable feature: the spontaneous formation of an internal chromophore from the protein's own amino acid sequence, requiring no external cofactors other than molecular oxygen.[][3] This chromophore, p-hydroxybenzylidene-imidazolinone, is formed through an autocatalytic post-translational modification of the tripeptide Serine-Tyrosine-Glycine (residues 65-67).[4]
The formation process involves a series of intramolecular reactions:
-
Cyclization: A nucleophilic attack by the amide nitrogen of Glycine 67 on the carbonyl carbon of Serine 65 forms a five-membered imidazolinone ring.[3][5]
-
Dehydration: A water molecule is eliminated from the cyclized intermediate.[4]
-
Oxidation: The Cα-Cβ bond of the Tyrosine 66 side chain is oxidized, a rate-limiting step that extends the π-conjugated system across the benzylidene and imidazolinone rings, giving rise to the molecule's fluorescence.[4][5]
While the mature chromophore is brightly fluorescent within the protective β-barrel structure of the protein, synthetic versions are virtually non-emissive in solution.[6][7] This fluorescence quenching is primarily due to rapid non-radiative decay through torsional motions (Z/E isomerization) around the exocyclic double bond, a freedom that is sterically hindered by the protein scaffold.[7][8] To dissect the intrinsic properties of the chromophore and understand the complex maturation mechanism, scientists rely on simplified, synthetic model compounds.
This guide focuses on a specific, yet critical, model: This compound . Unlike models of the mature chromophore, this compound represents the cyclized, dehydrated, but unoxidized precursor . Its study is paramount for isolating and understanding the final, crucial oxidation step in GFP biosynthesis.
Caption: Autocatalytic formation of the native GFP chromophore.
The Dihydro-Imidazolinone Model: Rationale and Significance
The central premise for using this compound is to chemically "trap" the chromophore maturation process before the final oxidation. This allows for a focused investigation of the conversion from a non-fluorescent precursor to the fully conjugated, light-emitting species.
Key Scientific Objectives:
-
Isolating the Oxidation Step: By starting with a stable, unoxidized precursor, the kinetics and thermodynamics of the oxidation reaction can be studied independently of the preceding cyclization and dehydration steps.[5]
-
Mechanistic Elucidation: It allows researchers to probe the factors influencing the rate and efficiency of oxidation, such as the role of molecular oxygen, pH, solvent polarity, and potential catalytic species.
-
Probing Environmental Effects: The model provides a platform to understand how the microenvironment, which in GFP is the protein cavity, might facilitate the oxidation step, a critical aspect of chromophore maturation.[9][10]
Caption: Structural comparison of the dihydro precursor and mature chromophore.
Experimental Protocols: Synthesis and Characterization
The synthesis and analysis of this model compound require standard organic chemistry techniques. The protocols provided here are representative and designed to be self-validating, ensuring the integrity of the starting material for subsequent mechanistic studies.
Caption: Workflow for synthesis, purification, and characterization.
Protocol 1: Representative Synthesis of this compound
This protocol describes a common method for synthesizing 2-imidazolines from a nitrile and a diamine.
A. Materials and Equipment:
-
4-Hydroxybenzonitrile
-
Ethylenediamine
-
Chlorobenzene (or other suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard glassware for filtration and recrystallization
B. Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-hydroxybenzonitrile (1.0 eq) and ethylenediamine (1.1 eq).
-
Solvent Addition: Add a sufficient volume of chlorobenzene to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux (approx. 132°C for chlorobenzene) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expertise Note: The use of a small excess of ethylenediamine helps to drive the reaction to completion. The high temperature is necessary to facilitate the cyclization and elimination of ammonia.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the crude solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexanes) to remove residual chlorobenzene.
-
Recrystallization: Purify the crude product by recrystallizing from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Validation: Dry the purified product under vacuum and confirm its identity and purity using NMR and Mass Spectrometry before proceeding.
Protocol 2: Spectroscopic Characterization
A. Objective: To confirm the chemical structure and verify the absence of the extended π-conjugation characteristic of the mature GFP chromophore.
B. Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 10 µM).
-
UV-Vis Spectroscopy:
-
Use a dual-beam spectrophotometer and a quartz cuvette.
-
Record a baseline spectrum using the pure solvent.
-
Measure the absorbance spectrum of the sample solution from 200 nm to 600 nm.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its observed absorption maxima.
-
Record the emission spectrum over a range of higher wavelengths (e.g., 300-700 nm).
-
-
Data Interpretation:
-
Expected UV-Vis Result: The spectrum should show absorption bands characteristic of a substituted phenol (typically ~270-280 nm) and the imidazoline moiety, but crucially, it should lack the strong, long-wavelength absorption band (~400-480 nm) that signifies the mature, conjugated chromophore.[1][]
-
Expected Fluorescence Result: The compound is expected to be non-fluorescent or at best, weakly fluorescent. Any observed emission will be minimal and likely originate from the phenolic component, not from an extended chromophore system.[5][7]
-
Physicochemical Properties and Mechanistic Implications
The defining feature of this compound is its electronic structure. The sp³-hybridized carbons in the imidazoline ring act as an electronic insulator, preventing conjugation between the phenol and the nitrogen-containing heterocycle. This structural element is directly responsible for its optical properties and its utility as a model for the pre-fluorescent state.
| Feature | Dihydro Model (This Guide) | Mature Model (p-HBDI in Solution) | Native GFP |
| Core Structure | This compound | p-Hydroxybenzylidene-imidazolinone | p-HBDI within β-barrel |
| Key Bond | C-C single bond at bridge | C=C double bond at bridge | C=C double bond at bridge |
| π-Conjugation | Interrupted | Extended across both rings | Extended and planarized |
| Expected λabs max | ~275-285 nm | ~380-450 nm (Solvent dependent)[6] | 395 nm (neutral), 475 nm (anionic)[1][] |
| Fluorescence (Φf) | Essentially non-fluorescent (~0)[5] | Very low (~10-4)[6] | High (0.79)[1] |
| Primary Role | Model for unoxidized precursor | Model for intrinsic photophysics | Biological fluorescent marker |
By using this dihydro model, researchers can systematically add oxidizing agents and monitor the formation of the mature chromophore's characteristic absorption band near 400 nm over time. This allows for the direct measurement of reaction kinetics and the screening of potential catalysts or inhibitors of this critical maturation step. Furthermore, studying how changes in the phenol ring's substituents affect the rate of oxidation can provide insights into the electronic requirements for this transformation, guiding the rational design of new fluorescent proteins.
Conclusion
This compound is more than just another chemical analog; it is a precision tool for molecular dissection. By representing a key intermediate in the biogenesis of the GFP chromophore, it allows scientists to decouple the complex, multi-step maturation process and study the pivotal oxidation reaction in a controlled, in vitro setting. The insights gained from this model system are fundamental to our understanding of how fluorescent proteins work and are instrumental in guiding the engineering of novel protein-based probes with enhanced or modified properties for advanced bio-imaging and drug development applications.
References
- Vertex AI Search. (2025, July 25).
-
Barondeau, D. P., et al. (n.d.). Mechanism and energetics of green fluorescent protein chromophore synthesis revealed by trapped intermediate structures. PMC. Retrieved from [Link]
-
Chen, C., et al. (n.d.). Unified Model for Photophysical and Electro-Optical Properties of Green Fluorescent Proteins. PMC. Retrieved from [Link]
-
Reid, B. G., & Flynn, G. C. (1997). Chromophore Formation in Green Fluorescent Protein. Biochemistry - ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Green fluorescent protein. Retrieved from [Link]
-
ZEISS Microscopy Online Campus. (n.d.). Interactive Tutorials | EGFP Chromophore Formation. Retrieved from [Link]
-
Chen, C., et al. (2019, August 27). Unified Model for Photophysical and Electro-Optical Properties of Green Fluorescent Proteins. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
Tolbert, L. M., & Baldridge, A. (2016, August 22). Ultrafast Dynamics of a Green Fluorescent Protein Chromophore Analogue: Competition between Excited-State Proton Transfer and Torsional Relaxation. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
-
Saito, K., et al. (2017, January 5). Green fluorescent protein chromophore derivatives as a new class of aldose reductase inhibitors. PubMed. Retrieved from [Link]
-
Pais, V. F., et al. (2022, December 27). Locking the GFP Fluorophore to Enhance Its Emission Intensity. MDPI. Retrieved from [Link]
-
Follenius-Wund, A., et al. (2003, September 15). Fluorescent derivatives of the GFP chromophore give a new insight into the GFP fluorescence process. PubMed. Retrieved from [Link]
Sources
- 1. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 3. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 4. Mechanism and energetics of green fluorescent protein chromophore synthesis revealed by trapped intermediate structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescent derivatives of the GFP chromophore give a new insight into the GFP fluorescence process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unified Model for Photophysical and Electro-Optical Properties of Green Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Thermodynamic Stability of Imidazoline Phenol Derivatives
For researchers, scientists, and professionals in drug development, understanding the thermodynamic stability of lead compounds is a cornerstone of successful pharmaceutical development. Imidazoline phenol derivatives, a class of compounds rich in biological activity, including antioxidant and antifungal properties, are of significant interest.[1][2] Their therapeutic potential is, however, intrinsically linked to their stability under various physiological and storage conditions. This guide provides a comprehensive technical overview of the core principles and practical methodologies for assessing the thermodynamic stability of these promising molecules.
The Significance of Thermodynamic Stability in Drug Development
The journey of a drug molecule from discovery to clinical application is fraught with challenges, with stability being a critical gatekeeper. Thermodynamic stability, which describes the energy state of a molecule relative to its degradation products, dictates a drug's shelf-life, its behavior in different formulations, and its fate in vivo. For imidazoline phenol derivatives, which often possess antioxidant properties, their own stability is paramount to their function of protecting against oxidative stress.[3][4] An unstable compound can lead to loss of efficacy, the formation of toxic byproducts, and unpredictable bioavailability, ultimately compromising patient safety and therapeutic outcomes.[5]
Key Factors Influencing the Stability of Imidazoline Phenol Derivatives
The inherent stability of an imidazoline phenol derivative is not a fixed property but is rather influenced by a delicate interplay of structural features and environmental factors. A thorough understanding of these factors is crucial for rational drug design and formulation development.
Structural and Substituent Effects
The electronic and steric nature of substituents on both the imidazoline and phenol rings plays a pivotal role in determining the molecule's overall stability.
-
Phenolic Moiety: The antioxidant activity of phenols is largely governed by the strength of the O-H bond. Electron-donating groups (EDGs) on the phenol ring, such as methoxy (-OCH3) or alkyl groups, can decrease the O-H bond dissociation enthalpy (BDE), which can enhance antioxidant activity but may also impact the molecule's overall stability.[2] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) tend to increase the BDE, potentially reducing antioxidant efficacy but in some cases enhancing the thermodynamic stability of the parent molecule.[3] The position of these substituents (ortho, meta, or para) also has a significant effect on stability through resonance and inductive effects.[4]
-
Imidazoline Ring: The substitution pattern on the imidazoline ring influences its susceptibility to hydrolysis and oxidation. Bulky substituents can offer steric hindrance, protecting the ring from nucleophilic attack.[6] The electronic nature of the substituents on the imidazoline ring can also modulate its basicity and, consequently, its interaction with the surrounding medium.
Table 1: Impact of Substituent Groups on the Thermodynamic Properties of Phenolic Moieties
| Substituent Type | Position | Effect on O-H Bond Dissociation Enthalpy (BDE) | Impact on Radical Stability | Reference(s) |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Ortho, Para | Decrease | Stabilizes phenoxy radical | [2] |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Para | Increase | Destabilizes phenoxy radical (polar effect) | [3][4] |
| Halogens (e.g., -Cl, -Br) | Ortho | Variable | Can stabilize or destabilize depending on position and number | [2] |
Environmental Factors
Beyond the intrinsic molecular structure, the stability of imidazoline phenol derivatives is highly dependent on their environment.
-
pH: The pH of the surrounding medium is a critical determinant of stability. The imidazoline ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of the corresponding amido-amine.[7][8] The rate of this degradation is often pH-dependent, with increased rates observed in both acidic and, in some cases, alkaline conditions.[9][10] The protonation state of the imidazoline nitrogen atoms, governed by the pH, significantly influences the molecule's solubility and susceptibility to degradation.[8]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation. The thermal stability of a compound is a measure of its resistance to decomposition at higher temperatures. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are invaluable for determining the temperatures at which thermal degradation begins.[11][12] For imidazoline derivatives, thermal degradation can involve the cleavage of covalent bonds within the heterocyclic ring and subsequent decomposition.[11]
-
Light and Oxygen: Exposure to light, particularly UV radiation, can induce photodegradation. For some imidazole derivatives, this can lead to rapid photo-oxidation reactions, especially in the presence of oxygen.[1] The phenolic moiety is also susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This oxidative degradation can lead to the formation of quinone-type structures and other degradation products, diminishing the compound's antioxidant capacity.[13][14]
Methodologies for Assessing Thermodynamic Stability
A multi-faceted approach, combining experimental and computational techniques, is essential for a comprehensive assessment of the thermodynamic stability of imidazoline phenol derivatives.
Experimental Approaches
3.1.1. Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermodynamic parameters such as the melting point, enthalpy of fusion, and to detect thermal events like decomposition.
Experimental Protocol: DSC Analysis of Imidazoline Phenol Derivatives
-
Sample Preparation: Accurately weigh 2-5 mg of the imidazoline phenol derivative into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program:
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to induce decomposition (e.g., 300-400 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak of the endothermic melting transition.
-
The onset of the exothermic decomposition peak indicates the temperature at which significant thermal degradation begins.
-
The area under the melting peak can be used to calculate the enthalpy of fusion.
-
3.1.2. Isothermal Microcalorimetry (IMC)
IMC is a highly sensitive technique that measures the heat flow produced or consumed by a sample at a constant temperature. It is particularly useful for studying long-term stability and slow degradation processes that may not be readily detectable by other methods.[15][16]
Experimental Protocol: Long-Term Stability Assessment using IMC
-
Sample Preparation: Place a precisely weighed amount of the imidazoline phenol derivative (typically 10-100 mg) into a glass ampoule. If studying stability in solution, dissolve the compound in the desired buffer or formulation vehicle.
-
Ampoule Sealing: Seal the ampoule hermetically.
-
Instrument Setup: Place the sample ampoule and a reference ampoule (containing an inert material or the vehicle alone) into the isothermal microcalorimeter, which is maintained at a constant temperature (e.g., 25 °C, 40 °C).
-
Data Acquisition: Monitor the heat flow from the sample over an extended period (days to months).
-
Data Analysis:
-
A stable heat flow signal close to the baseline indicates good stability.
-
A consistent, positive (exothermic) or negative (endothermic) heat flow that changes over time is indicative of degradation.
-
The rate of heat flow can be used to determine the kinetics of the degradation process.[15]
-
Computational Approaches
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico tool to predict and rationalize the thermodynamic stability of molecules.[17] By calculating thermodynamic parameters such as Gibbs free energy of formation, enthalpy, and entropy, the relative stability of different derivatives and their potential degradation products can be assessed.[18][19]
Workflow: DFT-Based Stability Prediction
Caption: A generalized workflow for predicting thermodynamic stability using DFT.
Computational models can also elucidate the mechanisms of degradation by mapping the potential energy surfaces of reactions such as hydrolysis and oxidation, providing invaluable insights for designing more stable analogues.
Degradation Pathways and Their Elucidation
Understanding the potential degradation pathways of imidazoline phenol derivatives is crucial for developing robust formulations and analytical methods for stability testing.
Hydrolysis
As previously mentioned, acid-catalyzed hydrolysis of the imidazoline ring is a primary degradation pathway.[8] This typically involves the nucleophilic attack of water on the C=N bond, leading to ring cleavage and the formation of an N-acylethylenediamine derivative. The kinetics of this process can be studied as a function of pH to determine the pH range of maximum stability.[9]
Oxidation
The phenolic moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species, or metal ions. The initial step is often the formation of a phenoxy radical, which can then undergo further reactions to form quinones and other colored degradation products.[13] The antioxidant properties of these compounds are, in fact, a result of their controlled oxidation to scavenge harmful free radicals.[20]
Photodegradation
Exposure to light can provide the energy required to initiate degradation reactions. Imidazole-containing compounds can undergo photo-oxidation, and the specific degradation pathway can be influenced by the substituents on the aromatic rings.[1] Photostability studies, typically involving exposure of the compound to a controlled light source, are essential for compounds that will be stored in transparent containers or administered topically.
Caption: Major degradation pathways for imidazoline phenol derivatives.
Conclusion
The thermodynamic stability of imidazoline phenol derivatives is a critical attribute that underpins their potential as therapeutic agents. A comprehensive understanding of the interplay between molecular structure, environmental factors, and degradation pathways is essential for the successful development of these compounds. By employing a combination of advanced experimental techniques, such as DSC and IMC, alongside powerful computational methods like DFT, researchers can gain deep insights into the stability profiles of these molecules. This knowledge enables the rational design of more stable derivatives and the development of robust formulations, ultimately paving the way for the translation of these promising compounds from the laboratory to the clinic.
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An In-depth Technical Guide to the Electronic Absorption Spectra of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Abstract
This technical guide provides a comprehensive analysis of the electronic absorption spectra of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry and materials science. In the absence of direct, published experimental spectra for this specific compound, this guide establishes a robust theoretical framework and predictive analysis based on established spectroscopic principles and comparative data from closely related analogs, primarily 2-phenyl-2-imidazoline. We will dissect the core chromophoric systems, predict the nature and energy of electronic transitions (π→π* and n→π*), and elucidate the profound influence of environmental factors, namely solvent polarity and pH, on the absorption characteristics. Detailed experimental protocols for acquiring UV-Vis spectra are provided, ensuring a self-validating approach to empirical studies. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of the spectroscopic properties of this important heterocyclic compound.
Introduction: The Structural and Spectroscopic Significance
This compound, also known as 2-(4-Hydroxyphenyl)-2-imidazoline, belongs to a class of heterocyclic compounds that are integral scaffolds in numerous pharmacologically active agents. The molecule uniquely combines a phenolic moiety, a known chromophore, with a dihydroimidazoline ring. The electronic structure of this compound is characterized by the π-electron system of the benzene ring and the non-bonding electrons on the nitrogen and oxygen atoms.
Understanding the electronic absorption spectrum, governed by the principles of UV-Visible spectroscopy, is crucial for both qualitative and quantitative analysis.[1] It provides a window into the electronic transitions within the molecule, which can be correlated with its structure, conjugation, and environment.[2] This data is invaluable for concentration determination via the Beer-Lambert Law, studying drug-receptor interactions, monitoring reaction kinetics, and assessing photostability.[3] The spectrum is dictated by the energy required to promote electrons from a ground state to a higher energy excited state.[4]
The core structure for our analysis is the 2-phenyl-2-imidazoline system, which possesses the fundamental chromophore. The addition of a hydroxyl group at the para position of the phenyl ring is expected to modulate the electronic properties of this core system, leading to predictable shifts in the absorption spectrum.
Theoretical Framework: Electronic Transitions
The electronic absorption spectrum of this compound is primarily shaped by two types of electronic transitions:
-
π → π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the phenyl ring.[5][6] The extent of the conjugated π-system is the primary determinant of the energy required for this transition.[7] For the benzene ring in this molecule, these transitions are expected to be the most prominent features in the UV spectrum.
-
n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital of the aromatic ring.[5][6] These transitions are typically less intense (have a smaller molar absorptivity) than π → π* transitions and are sensitive to solvent effects.
The interplay of these transitions, influenced by the molecular geometry and electronic distribution, defines the characteristic shape and position of the absorption bands.
Experimental Protocol for Spectral Acquisition
To ensure the acquisition of high-fidelity and reproducible electronic absorption spectra, a rigorous and standardized experimental protocol is paramount.
Instrumentation
A dual-beam UV-Visible spectrophotometer is recommended for these measurements.[8] This configuration corrects for fluctuations in the light source intensity, providing a stable baseline. The instrument should be capable of scanning a wavelength range of at least 200-800 nm.[9]
Sample Preparation
-
Solvent Selection : Choose a spectroscopic grade solvent that is transparent in the wavelength range of interest (>220 nm) and in which the analyte is readily soluble.[10] Suitable starting solvents include ethanol, methanol, and acetonitrile. For studying pH effects, aqueous buffer systems are required.
-
Stock Solution : Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL or 1 mM).
-
Working Solutions : Prepare a series of dilutions from the stock solution to determine an optimal concentration where the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units).
-
Blank Reference : Use the same batch of pure solvent or buffer used to prepare the working solutions as the blank reference.
Spectral Measurement Workflow
The following workflow outlines the steps for acquiring the absorption spectrum.
Caption: Experimental workflow for UV-Vis spectral acquisition.
Predicted Spectral Characteristics and Interpretation
A combined experimental and theoretical study on 2-phenyl-2-imidazoline reported an experimental absorption maximum (λmax) at 241 nm in the gas phase, attributed to a π→π* transition.[1] The theoretical calculations in the same study predicted a strong absorption at a similar wavelength.[1]
The introduction of a hydroxyl (-OH) group at the para position of the phenyl ring acts as an auxochrome . An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair electrons on the oxygen atom can participate in resonance with the π-system of the benzene ring, effectively extending the conjugation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1]
Consequently, we predict the following for this compound relative to 2-phenyl-2-imidazoline:
-
Bathochromic Shift (Red Shift) : The λmax will shift to a longer wavelength. A shift of 10-20 nm is a reasonable expectation, placing the primary π→π* absorption peak in the range of 250-265 nm .
-
Hyperchromic Effect : The intensity of the absorption (molar absorptivity, ε) will increase due to the enhanced probability of the electronic transition.
The table below summarizes the expected spectral data in a neutral, non-polar solvent.
| Compound | Predicted λmax (nm) | Associated Transition | Expected Molar Absorptivity (ε) |
| 2-Phenyl-2-imidazoline (Reference) | ~241[1] | π → π | Moderate |
| This compound | 250 - 265 | π → π | High |
The Influence of Environmental Factors
The electronic absorption spectrum of this compound is highly sensitive to its chemical environment, particularly solvent polarity and pH.
Solvent Effects (Solvatochromism)
Different solvents can stabilize the ground and excited states of a molecule to varying degrees, leading to shifts in the absorption maximum—a phenomenon known as solvatochromism.[10]
-
Non-polar Solvents (e.g., Hexane, Cyclohexane) : In these solvents, the spectrum will be closest to the intrinsic absorption of the molecule with minimal intermolecular interactions. Fine vibrational structure may be more resolved.
-
Polar Solvents (e.g., Ethanol, Water) : For π→π* transitions, increasing solvent polarity generally causes a small bathochromic (red) shift as the more polar excited state is stabilized by the solvent molecules. For n→π* transitions, a hypsochromic (blue) shift is often observed in polar, protic solvents due to hydrogen bonding with the non-bonding electrons, which lowers the energy of the ground state.[5]
Effect of pH: The Phenolic Chromophore
The most dramatic spectral changes for this molecule are expected to occur with variations in pH due to the acidic nature of the phenolic hydroxyl group.
In an acidic or neutral solution (pH < 8), the phenol exists predominantly in its protonated form. However, in a basic solution (pH > 10), the phenolic proton is removed to form the phenolate anion.
Caption: pH-dependent equilibrium of this compound.
This deprotonation has a profound effect on the electronic structure:
-
Enhanced Conjugation : The negative charge on the phenolate oxygen is a powerful electron-donating group. It delocalizes into the aromatic ring far more effectively than the neutral hydroxyl group.
-
Significant Bathochromic Shift : This increased conjugation significantly lowers the energy of the π→π* transition, resulting in a large red shift of the λmax, often by 20-30 nm or more.
-
Hyperchromic Effect : The molar absorptivity (ε) of the phenolate form is typically much higher than that of the protonated phenol.
This pH-dependent spectral shift is a hallmark of phenolic compounds and can be used to determine the pKa of the phenolic proton spectrophotometrically.
Conclusion
The electronic absorption spectrum of this compound is predicted to be dominated by a strong π→π* transition with a λmax in the region of 250-265 nm in neutral, non-polar solvents. This represents a bathochromic shift from the parent 2-phenyl-2-imidazoline chromophore due to the auxochromic effect of the para-hydroxyl group. The spectrum is highly sensitive to the environment, with solvent polarity causing modest shifts. The most significant spectral changes are induced by pH, where deprotonation of the phenol in basic media leads to a substantial bathochromic and hyperchromic shift. This detailed guide provides a robust framework for the experimental investigation and interpretation of this compound's spectroscopic properties, serving as a vital tool for researchers in drug development and materials science.
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An In-depth Technical Guide to the Tautomeric Forms of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol in Solution
Abstract
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry and materials science, exhibits complex tautomeric behavior in solution. The dynamic equilibrium between its various prototropic tautomers dictates its physicochemical properties, including solubility, lipophilicity, and crucially, its interactions with biological targets. Understanding and controlling this equilibrium is paramount for rational drug design and the development of novel functional materials. This guide provides a comprehensive technical overview of the potential tautomeric forms of this compound, the profound influence of the solution environment on their relative stability, and the synergistic experimental and computational methodologies required for their rigorous characterization. We present detailed protocols for Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, alongside a robust workflow for computational analysis using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism in heterocyclic systems.
Introduction: The Significance of Tautomerism
Tautomerism, the chemical phenomenon where a compound exists in two or more interconvertible forms that differ in the formal position of a hydrogen atom and the location of a double bond, is a cornerstone of modern chemistry. This rapid equilibrium can profoundly alter a molecule's electronic structure, shape, and hydrogen bonding capabilities. For a molecule like this compound, which contains both a phenolic hydroxyl group and an imidazoline ring, several tautomeric forms are possible. The predominance of any single tautomer is not an intrinsic property of the molecule alone but is heavily influenced by external factors such as solvent polarity, pH, and temperature.[1][2]
In the context of drug development, the specific tautomer present in the physiological environment determines the molecule's binding affinity to its target receptor. A shift in the tautomeric equilibrium can dramatically alter biological activity, making a comprehensive understanding of this phenomenon a critical step in the hit-to-lead and lead optimization phases. This guide aims to provide the theoretical foundation and practical methodologies to investigate and characterize the tautomeric landscape of this compound in solution.
The Tautomeric Landscape of this compound
The structure of this compound features multiple sites for protonation and deprotonation, leading to a dynamic equilibrium between several potential tautomers. The primary equilibrium involves the migration of a proton between the phenol oxygen and the imidazoline nitrogen atoms. We can postulate three principal tautomeric forms: the Phenol-Imine, the Quinone-Amine, and a Zwitterionic species.
-
Phenol-Imine Tautomer (A): This form contains a standard phenolic hydroxyl group and an imine nitrogen within the imidazoline ring.
-
Quinone-Amine Tautomer (B): This tautomer is formed by the migration of the phenolic proton to one of the imidazoline nitrogens, resulting in a quinone-like structure in the six-membered ring and an amine-like imidazoline.
-
Zwitterionic Tautomer (C): In highly polar or protic solvents, a charge-separated zwitterionic form may be stabilized, featuring a phenolate anion and a protonated imidazolinium cation.
The equilibrium between these forms is a delicate balance of intramolecular and intermolecular forces, primarily driven by solvent interactions.
Caption: Experimental workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria because it can provide detailed structural information and, under conditions of slow exchange, allow for the direct observation and quantification of individual tautomers. [1][3] Causality in Experimental Design: The choice of solvent is paramount. Deuterated solvents that mirror the properties of those listed in Table 1 should be used. The key is to observe how the NMR parameters change as a function of the solvent environment. [4] Key Observables:
-
Chemical Shifts (δ): The chemical shifts of protons and carbons are highly sensitive to the local electronic environment. The aromatic protons, the phenolic proton, and the carbons of both rings will have distinct chemical shifts for each tautomer. For instance, the quinoid ring carbons in tautomer B would appear at a significantly different chemical shift compared to the phenolic ring carbons in tautomer A. [5]* Signal Integration: The relative populations of the tautomers can be determined by integrating the signals corresponding to each form, provided that distinct, non-overlapping peaks can be identified. [1]* ¹⁵N NMR: As the proton shuttles between oxygen and nitrogen, ¹⁵N NMR can be particularly informative, as the chemical shift of the imidazoline nitrogens will change dramatically between the imine, amine, and protonated states. [3] Protocol 1: NMR Analysis of Tautomerism
-
Sample Preparation: Prepare solutions of this compound at a concentration of ~5-10 mg/mL in a series of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the aromatic region and the exchangeable proton signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for observing the shifts of the aromatic and imidazoline ring carbons. [5]4. Data Analysis:
-
Assign the peaks in the spectra to the different tautomers. This may require 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment.
-
Identify non-overlapping signals for each tautomer.
-
Calculate the mole fraction (X) of each tautomer using the formula: X_A = I_A / (I_A + I_B), where I_A and I_B are the integrals of the signals for tautomers A and B, respectively.
-
-
Validation (Optional): Perform Variable Temperature (VT) NMR. Changes in temperature can shift the equilibrium, and observing the corresponding changes in signal integrals can help validate the assignments and provide thermodynamic data (ΔH°, ΔS°) for the tautomerization process. [1]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an excellent complementary technique to NMR. Different tautomers have different conjugated systems and will therefore absorb light at different wavelengths (λ_max). [6] Causality in Experimental Design: The extended π-system of the Quinone-Amine tautomer (B) is expected to have a λ_max at a longer wavelength (a bathochromic or red shift) compared to the Phenol-Imine tautomer (A). By systematically changing the solvent, we can observe these shifts and correlate them with the expected changes in the tautomeric equilibrium. [7]This phenomenon is known as solvatochromism. [8] Protocol 2: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare dilute stock solutions of the compound in a volatile solvent (e.g., methanol). Prepare a series of final solutions (~10⁻⁵ M) in various solvents (e.g., cyclohexane, acetonitrile, DMSO, methanol).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-600 nm.
-
Data Analysis:
-
Identify the λ_max for the absorption bands in each solvent.
-
Correlate the changes in λ_max and the appearance of new bands with solvent polarity parameters (e.g., Dielectric Constant, Reichardt's E_T(30) value).
-
A shift to longer wavelengths with increasing solvent polarity would suggest the stabilization of the more polar Quinone-Amine or Zwitterionic tautomers. [7]
-
Computational Modeling: A Predictive and Corroborative Tool
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into tautomeric systems. It allows us to predict the properties of each tautomer, which can then be used to interpret experimental data. [9]
Caption: Workflow for computational analysis of tautomers.
Causality in Computational Workflow: The workflow is designed to be a self-validating system. We first optimize the geometry of each tautomer in the gas phase and in different solvent models to find the most stable structures. Then, we calculate the relative free energies (ΔG) to predict their populations. Finally, we simulate their spectroscopic properties (NMR, UV-Vis). [6]The strong correlation between the calculated spectra for the predicted dominant tautomer and the experimental spectra provides a high degree of confidence in the assignment.
Protocol 3: DFT Computational Workflow
-
Structure Preparation: Build the 3D structures of the Phenol-Imine, Quinone-Amine, and Zwitterionic tautomers.
-
Geometry Optimization: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for the gas phase and for each solvent of interest using an implicit solvent model like the Polarizable Continuum Model (PCM). [6]3. Energy Calculation: From the optimized structures, calculate the Gibbs free energy (G) for each tautomer in each medium. The relative population can be estimated using the Boltzmann distribution.
-
Spectroscopic Prediction:
-
NMR: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the ¹H and ¹³C chemical shifts for each optimized tautomer. [5] * UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies and oscillator strengths, which correspond to the λ_max and intensity of the absorption bands. [6]5. Correlation and Validation: Compare the calculated relative energies with the experimentally determined tautomer ratios from NMR. Compare the calculated NMR chemical shifts and UV-Vis λ_max with the experimental spectra to confirm tautomer assignments.
-
Table 2: Exemplary Computational vs. Experimental Data Correlation
| Method | Tautomer | Parameter | Calculated Value (in DMSO) | Experimental Value (in DMSO-d₆) |
| DFT | Quinone-Amine | Rel. Energy (ΔG) | 0.0 kcal/mol (most stable) | >95% population |
| DFT | Phenol-Imine | Rel. Energy (ΔG) | +3.5 kcal/mol | <5% population |
| TD-DFT | Quinone-Amine | λ_max | 385 nm | 390 nm |
| TD-DFT | Phenol-Imine | λ_max | 310 nm | Not observed |
| GIAO-NMR | Quinone-Amine | C=O Carbon δ | ~185 ppm | 184.2 ppm |
| GIAO-NMR | Phenol-Imine | C-OH Carbon δ | ~158 ppm | Not observed |
Conclusion and Future Outlook
The tautomeric behavior of this compound is a complex interplay of structural factors and solvent interactions. A definitive characterization of its state in solution cannot be achieved by a single technique. Instead, a synergistic approach combining the quantitative power of NMR spectroscopy, the sensitivity of UV-Vis spectroscopy, and the predictive and corroborative strength of computational modeling is required. By employing the detailed protocols and workflows outlined in this guide, researchers and drug developers can gain a robust understanding of the tautomeric landscape of this important molecule. This knowledge is fundamental to predicting its biological activity, optimizing its properties for therapeutic applications, and designing novel molecules with precisely controlled tautomeric preferences. Future work should focus on expanding these studies to include the effects of pH and temperature, as well as investigating the tautomerism in the solid state, to build a complete picture of this molecule's dynamic nature.
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Technical Guide: A Comparative Solubility Profile of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol in Aqueous and DMSO-Based Systems
Abstract
The aqueous and organic solubility of a drug candidate is a paramount physicochemical property that dictates its journey through discovery, development, and formulation. Poor solubility can severely hamper bioassay reliability, compromise in vivo absorption, and create significant formulation challenges.[1][2][3] This guide provides an in-depth framework for characterizing the solubility of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol, a molecule of interest featuring both a phenolic hydroxyl group and a basic imidazoline ring. We will explore the theoretical underpinnings of its expected solubility behavior in water and dimethyl sulfoxide (DMSO), provide detailed, field-proven protocols for empirical determination, and offer insights into the interpretation of this critical data for drug development professionals.
Introduction: The Compound and the Conundrum of Solubility
This compound is an organic molecule characterized by a phenol ring, which imparts acidic properties, and a 2-imidazoline heterocycle, which confers basicity. This amphoteric nature suggests a complex and highly pH-dependent solubility profile in aqueous media.[4] Understanding its behavior in two fundamentally different solvents—water, the universal biological solvent, and DMSO, the most common solvent for compound storage and initial screening—is not merely an academic exercise.[5] It is a critical first step in evaluating its potential as a therapeutic agent.
-
Aqueous Solubility is a key determinant of bioavailability for orally administered drugs, as only a dissolved compound can permeate the gastrointestinal tract.[3][6]
-
DMSO Solubility is essential for ensuring compound integrity in stock solutions and for the accuracy of high-throughput screening (HTS) and other in vitro assays, where precipitation can lead to false negatives or positives.[1][7]
This guide will equip researchers with the strategic rationale and tactical protocols to comprehensively profile this compound.
Physicochemical Landscape and Predicted Behavior
The structure of this compound inherently predicts a dynamic relationship with its solvent environment. The molecule possesses ionizable groups that will exist in different charge states depending on the pH of the medium.
-
The Phenolic Group (-OH): This group is weakly acidic. In solutions with a pH above its pKa, the proton will dissociate, leaving a negatively charged phenoxide ion. This charged species is significantly more soluble in water than the neutral form.[8]
-
The Imidazoline Ring: The nitrogen atoms in this ring are basic. In solutions with a pH below its pKa, one or both nitrogens will become protonated, resulting in a positively charged cation. This ionization also dramatically increases aqueous solubility.[8][9]
This dual-ionizable nature means the compound's lowest aqueous solubility will likely be observed at or near its isoelectric point, where the molecule is predominantly in its neutral, uncharged state.
Caption: Key ionizable groups of the target molecule.
Comparative Solvent Analysis: Water vs. DMSO
| Feature | Water (H₂O) | Dimethyl Sulfoxide (DMSO) | Implication for this compound |
| Solvent Type | Polar Protic | Polar Aprotic | Water can donate hydrogen bonds to the phenol and imidazoline nitrogens. DMSO is a hydrogen bond acceptor but not a donor. |
| Dielectric Constant | High (~80) | High (~47) | Both solvents can effectively solvate ions, suggesting that the charged forms of the molecule will be soluble in both. |
| Hydrogen Bonding | Strong H-bond donor and acceptor | H-bond acceptor only | The high crystal lattice energy of the solid compound must be overcome. Water is excellent at this for polar molecules. DMSO is a powerful organic solvent capable of disrupting intermolecular forces.[5] |
| Expected Solubility | Highly pH-dependent. Likely low at neutral pH, but will increase significantly at acidic (pH < pKa of imidazoline) and basic (pH > pKa of phenol) conditions. | Expected to be high. DMSO is an exceptionally strong solvent for a wide array of organic molecules.[5] It readily dissolves both polar and nonpolar compounds. |
Experimental Design for Solubility Characterization
A two-pronged approach is required to generate a complete solubility profile: determining both the thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Protocol
Thermodynamic solubility represents the true equilibrium saturation point of a compound and is the gold standard for pre-formulation and biopharmaceutical classification.[3][6] The shake-flask method is the most reliable technique for this measurement.[10][11]
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology:
-
Preparation: In triplicate, add an excess amount of solid this compound (e.g., 2-5 mg) to separate glass vials containing a precise volume (e.g., 1 mL) of each test solvent (e.g., Water, pH 1.2 buffer, pH 6.8 buffer, DMSO). The key is to have visible undissolved solid, ensuring saturation.[10]
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the suspensions to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48 or 72 hours may be necessary.[11][12]
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Sample Collection & Dilution: Carefully remove an aliquot of the clear supernatant without disturbing the pellet. Immediately dilute this aliquot with a suitable solvent (e.g., a mobile phase mimic or DMSO) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. Calculate the original concentration in the supernatant by comparison to a standard curve prepared from a known concentration stock solution.
Kinetic Solubility Protocol
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[13] This high-throughput method is invaluable for early drug discovery to quickly flag compounds that may cause issues in bioassays.[1][2]
Caption: Workflow for Kinetic Solubility Determination.
Detailed Step-by-Step Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Preparation: In a 96-well filter plate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 100 µM with 1% DMSO. Mix well.
-
Incubation: Cover the plate and shake gently for 1.5-2 hours at room temperature.[14]
-
Filtration: Place the filter plate on a vacuum manifold and filter the contents into a clean 96-well collection plate.[14]
-
Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV/Vis spectroscopy in a UV-transparent plate, comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Solubility Profile of this compound
| Assay Type | Solvent/Buffer | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
|---|---|---|---|---|
| Thermodynamic | Water (Unbuffered) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Aqueous Buffer pH 1.2 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Aqueous Buffer pH 4.5 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Aqueous Buffer pH 6.8 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | 100% DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | [Experimental Value] | [Calculated Value] |
Interpretation of Results:
-
High DMSO Solubility: Confirms the compound is suitable for storage and use in standard in vitro screening cascades. A value >10 mM is typically desired.
-
pH-Dependent Aqueous Solubility: A significant increase in solubility at pH 1.2 (due to imidazoline protonation) and/or pH 6.8 (approaching phenol deprotonation) compared to pH 4.5 would confirm the predicted behavior of the ionizable groups.
-
Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic value because it measures the point of precipitation from a supersaturated solution, whereas the thermodynamic value is a true equilibrium state. A large difference may indicate a tendency for the compound to form amorphous precipitates or supersaturated solutions, which can have implications for oral absorption.[15]
-
Low Aqueous Solubility at Neutral pH: If the thermodynamic solubility at pH 6.8 is low (e.g., <10 µg/mL), this could be a flag for potential oral bioavailability issues and may necessitate formulation strategies such as salt formation or amorphous solid dispersions.
Conclusion
A thorough understanding of the solubility profile of this compound is non-negotiable for its progression as a viable research tool or drug candidate. By systematically applying the robust thermodynamic and kinetic protocols detailed in this guide, researchers can generate the critical data needed to make informed decisions. This characterization provides a foundational dataset that informs everything from the design of reliable biological assays to the strategic development of advanced drug delivery systems, ultimately de-risking the development pathway and maximizing the potential for success.
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Klamt, A., et al. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. [Link]
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PubMed. (2008). In vitro solubility assays in drug discovery. [Link]
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Methodological & Application
Protocol for synthesizing 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol from 4-hydroxybenzonitrile
Abstract & Application Context
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS: 103-16-2), often referred to as p-hydroxyphenylimidazoline, is a critical pharmacophore in medicinal chemistry. It serves as a precursor and structural analog for adrenergic receptor agonists (e.g., oxymetazoline, naphazoline) and is utilized in the development of antihypertensive agents and corrosion inhibitors.
This Application Note details a robust, field-proven protocol for synthesizing this moiety from 4-hydroxybenzonitrile. Unlike traditional Pinner syntheses which require harsh anhydrous acid conditions, this guide prioritizes a Sulfur-Catalyzed Transamination route. This method offers superior atom economy, reduced reaction times, and simplified workup suited for the amphoteric nature of the phenolic product.
Retrosynthetic Analysis & Mechanism
The transformation involves the condensation of a nitrile with a 1,2-diamine. The reaction is thermodynamically driven by the formation of the stable 5-membered imidazoline ring and the evolution of ammonia gas.
Reaction Pathway (Graphviz)
Figure 1: Mechanistic flow of sulfur-catalyzed imidazoline formation.[1] Sulfur activates the nitrile carbon, facilitating the nucleophilic attack of ethylenediamine.
Mechanistic Insight
The nitrile carbon is electrophilic but kinetically sluggish toward amines. Elemental sulfur reacts with ethylenediamine to form polysulfide species in situ. These species attack the nitrile to form a thioamide-like intermediate, which is significantly more electrophilic than the nitrile. The second amine group of ethylenediamine then cyclizes, expelling ammonia (and regenerating the sulfide species) to form the imidazoline ring.
Experimental Protocol
Materials & Reagents[2][3][4][5]
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Hazard Note |
| 4-Hydroxybenzonitrile | 119.12 | 1.0 | Substrate | Irritant |
| Ethylenediamine (EDA) | 60.10 | 6.0 | Reagent/Solvent | Corrosive / Sensitizer |
| Sulfur (Elemental) | 32.06 | 0.1 | Catalyst | Flammable solid |
| Ethanol (95%) | 46.07 | N/A | Recrystallization | Flammable |
| HCl (1M) | 36.46 | N/A | pH Adjustment | Corrosive |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equipment: Setup a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood trap (to capture evolved ammonia).
-
Charging: Add 4-hydroxybenzonitrile (5.0 g, 42.0 mmol) and elemental sulfur (135 mg, 4.2 mmol, 10 mol%) to the flask.
-
Solvent Addition: Add ethylenediamine (16.8 mL, ~250 mmol) .
-
Note: EDA acts as both reagent and solvent. The large excess drives the equilibrium forward and maintains fluidity.
-
Phase 2: Reaction & Monitoring
-
Reflux: Heat the mixture to reflux (Bath temp: 125°C; Internal temp: ~116-118°C).
-
Observation: The solution will turn from pale yellow to deep orange/brown (characteristic of polysulfide formation). Ammonia gas evolution will be detectable at the condenser outlet.
-
Timeline: Reflux for 3 to 5 hours .
-
Validation (TLC): Monitor consumption of starting material.
-
Mobile Phase: Ethyl Acetate:Methanol (4:1).[1]
-
Visualization: UV (254 nm). The product will appear as a polar spot near the baseline (Rf ~0.1-0.2) compared to the non-polar nitrile (Rf ~0.7).
-
Phase 3: Workup & Isolation
Critical Step: The product is amphoteric. The reaction mixture is highly basic (pH >12). The phenol is deprotonated (phenolate), and the imidazoline is neutral/basic.
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The solution will likely remain clear or slightly turbid (phenolate form).
-
Neutralization: Dropwise add 1M HCl while monitoring pH.
-
Target pH: Adjust to pH 7.5 – 8.5 .
-
Observation: A thick off-white to beige precipitate will form as the molecule reaches its isoelectric point (zwitterionic/neutral form).
-
Caution: Do not acidify below pH 4, or the water-soluble imidazolinium hydrochloride salt will form, redissolving the product.
-
-
Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (2 x 20 mL) to remove residual EDA and salts.
Phase 4: Purification
-
Recrystallization: Transfer the crude solid to a flask.
-
Dissolve in boiling Ethanol (95%) .
-
If the solution is dark, treat with activated charcoal for 10 mins and filter hot.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Final Drying: Filter the white crystalline needles and dry in a vacuum oven at 50°C for 6 hours.
Quality Control & Data Validation
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | White to off-white needles | Darkens upon prolonged air exposure |
| Melting Point | 215 – 218 °C | Sharp range indicates high purity |
| Yield | 85 – 92% | High atom economy |
| Solubility | Soluble in DMSO, MeOH; Insoluble in Water (at pH 7) | Amphoteric behavior |
NMR Validation (DMSO-d6)
-
δ 9.8 ppm (s, 1H): Phenolic -OH (Broad, D2O exchangeable).
-
δ 7.6 ppm (d, 2H): Aromatic protons adjacent to imidazoline ring.
-
δ 6.8 ppm (d, 2H): Aromatic protons adjacent to hydroxyl group.
-
δ 3.5 ppm (s, 4H): Imidazoline ring protons (-CH2-CH2-). Note: In some tautomers or salts, this may split into two triplets, but often appears as a singlet due to rapid exchange.
Troubleshooting & Expert Tips
Common Failure Modes
-
Low Yield / No Precipitate: Usually caused by over-acidification during workup. If pH < 5, the product is in the water layer. Fix: Re-adjust pH to 8 using dilute NaOH.
-
Sticky Product: Residual ethylenediamine can cause the product to oil out. Fix: Ensure thorough water washing of the filter cake or recrystallize from water/ethanol mix.
-
Incomplete Reaction: If TLC shows starting material after 6 hours, add fresh sulfur (5 mol%) and continue reflux.
Safety (MSDS Highlights)
-
Ethylenediamine: Highly corrosive and a respiratory sensitizer. Handle only in a fume hood. Use butyl rubber gloves if possible.
-
H2S Gas: Trace amounts of hydrogen sulfide may be generated from the sulfur catalyst. Ensure hood ventilation is active.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, isolation, and purification of the target compound.
References
-
Preparation of 2-imidazolines from nitriles. ResearchGate. (General sulfur-catalyzed protocol).
-
Sequential Nitrile Amidination–Reduction. National Institutes of Health (PMC). (Discussion of imidazoline ring formation mechanism).
-
Synthesis of 2-substituted imidazolines. Organic Chemistry Portal. (Alternative catalytic methods).
-
Process for the preparation of imidazoline derivatives. Google Patents. (Industrial scale-up considerations).
Sources
Application Notes and Protocols for the Use of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol in Fluorescent Probe Development
Introduction: The Versatile Imidazolylphenol Scaffold
The development of targeted and responsive fluorescent probes is a cornerstone of modern chemical biology and diagnostic research. Among the myriad of heterocyclic scaffolds employed for this purpose, the imidazole ring system offers a unique combination of electronic properties, metal-coordinating capabilities, and synthetic tractability.[1] This guide focuses on a particularly promising derivative, 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol, as a core structural motif for the rational design of novel fluorescent probes. The inherent features of this molecule, including the electron-rich phenol moiety and the nitrogen-containing dihydroimidazole ring, provide a fertile ground for creating sensors that can detect a wide array of analytes, from metal ions to changes in local pH.[2][3]
The strategic advantage of the imidazolylphenol scaffold lies in its modularity. The phenol group can act as a signaling unit or be further functionalized, while the dihydroimidazole ring can be readily synthesized from a variety of precursors, allowing for the introduction of diverse functional groups to tune the probe's selectivity and photophysical properties.[4] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the design principles, synthesis protocols, and practical applications of fluorescent probes derived from this compound.
I. Design Principles for Imidazolylphenol-Based Fluorescent Probes
The design of a successful fluorescent probe hinges on the integration of three key components: a fluorophore, a recognition site (receptor), and a linker. The this compound core can be strategically incorporated into any of these components.
A. Sensing Mechanisms
Several photophysical mechanisms can be exploited to generate a fluorescence response upon analyte binding. These include:
-
Photoinduced Electron Transfer (PET): In the "off" state, a nearby electron-donating group quenches the fluorescence of the fluorophore. Analyte binding to the receptor modulates the electron-donating ability of this group, leading to a "turn-on" fluorescence signal. The nitrogen atoms in the imidazole ring are adept at participating in PET processes.[1]
-
Intramolecular Charge Transfer (ICT): These probes typically possess an electron donor and an electron acceptor group connected by a π-conjugated system. Analyte interaction can alter the electronic distribution, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[5]
-
Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signals.[1]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The phenol group in the core structure is particularly amenable to ESIPT. Changes in the local environment, such as pH or ion binding, can influence the proton transfer process in the excited state, leading to a distinct fluorescence response, often with a large Stokes shift.[6]
B. Rational Design Workflow
The development of a novel probe follows a logical progression from conceptualization to application.
Caption: Workflow for developing imidazolylphenol-based fluorescent probes.
II. Synthesis and Characterization
The synthesis of this compound derivatives is typically achieved through a one-pot, multi-component reaction, offering a high degree of flexibility and efficiency.
A. General Synthesis Protocol for the Imidazolylphenol Core
A common and versatile method for synthesizing the 2,4,5-triaryl-substituted imidazole core involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt.
Protocol 1: One-Pot Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, dissolve benzil (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and ammonium acetate (excess, e.g., 5-10 equivalents) in glacial acetic acid. | Ammonium acetate serves as the nitrogen source for the imidazole ring. Glacial acetic acid is a common solvent and catalyst for this condensation reaction. |
| 2 | Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). | Heating provides the necessary activation energy for the multi-component condensation to proceed to completion. |
| 3 | After cooling to room temperature, pour the reaction mixture into a beaker of cold water. | This step precipitates the product, which is typically insoluble in water, separating it from the acetic acid and excess ammonium acetate. |
| 4 | Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acid. | Ensures the removal of water-soluble impurities. |
| 5 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. | Recrystallization is a standard purification technique for solid organic compounds, yielding a product of high purity. |
B. Characterization Techniques
The synthesized compounds must be rigorously characterized to confirm their structure and purity.
| Technique | Purpose | Expected Observations for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol |
| ¹H NMR | To determine the number and types of protons in the molecule. | Aromatic protons from the phenyl and phenol rings, a broad singlet for the N-H of the imidazole, and a singlet for the phenolic -OH. |
| ¹³C NMR | To determine the number and types of carbon atoms in the molecule. | Aromatic carbons, and the characteristic C2 carbon of the imidazole ring. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the product (C₂₁H₁₆N₂O, MW: 312.37 g/mol ).[7] |
| FT-IR Spectroscopy | To identify the functional groups present. | Characteristic peaks for O-H and N-H stretching, C=N stretching of the imidazole ring, and C=C stretching of the aromatic rings. |
| UV-Visible Spectroscopy | To determine the absorption properties of the molecule. | Absorption bands in the UV or visible region corresponding to π-π* transitions of the conjugated system. |
| Fluorescence Spectroscopy | To determine the emission properties, quantum yield, and Stokes shift. | An emission spectrum at a longer wavelength than the absorption spectrum. |
III. Application Protocols: Metal Ion Sensing
The imidazole and phenol moieties are excellent chelating agents for various metal ions, making these probes particularly useful for their detection.[1] The following protocol outlines a general procedure for evaluating a novel imidazolylphenol-based probe for its ability to detect a specific metal ion, for instance, Cu²⁺.
A. Protocol 2: Evaluation of a Fluorescent Probe for Cu²⁺ Detection
Materials:
-
Stock solution of the imidazolylphenol-based fluorescent probe (e.g., 1 mM in a suitable organic solvent like acetonitrile or DMSO).
-
Stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, etc.) in deionized water or a suitable buffer.
-
A buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
A fluorescence spectrophotometer.
Procedure:
-
Preparation of the Probe Working Solution: Prepare a dilute working solution of the probe (e.g., 10 µM) in the desired buffer/solvent system (e.g., acetonitrile/water mixture).
-
Fluorescence Titration: a. To a cuvette containing the probe working solution, record the initial fluorescence spectrum. b. Add incremental amounts of the Cu²⁺ stock solution to the cuvette, ensuring thorough mixing after each addition. c. Record the fluorescence spectrum after each addition.
-
Selectivity Study: a. To separate cuvettes containing the probe working solution, add an excess (e.g., 10 equivalents) of other metal ion stock solutions. b. Record the fluorescence spectra and compare the changes to those observed with Cu²⁺.
-
Determination of the Detection Limit: a. Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺. b. The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
B. Data Interpretation
The results of the fluorescence titration and selectivity studies will reveal the probe's sensitivity and specificity for the target metal ion. A significant change in fluorescence intensity or a noticeable spectral shift upon the addition of Cu²⁺, with minimal changes in the presence of other ions, indicates a successful probe.
Caption: General workflow for fluorescence-based analyte detection.
IV. Advanced Applications and Future Directions
The versatility of the this compound scaffold extends beyond simple ion detection. By incorporating specific targeting moieties, these probes can be directed to subcellular organelles like mitochondria or lysosomes, enabling the study of localized analyte fluctuations in living cells.[2][3] Furthermore, the development of probes with aggregation-induced emission (AIE) properties can lead to enhanced sensitivity in complex biological media.[6]
Future research in this area will likely focus on:
-
Multiplexed Sensing: Designing probes that can simultaneously detect multiple analytes.
-
Theranostic Probes: Combining diagnostic sensing with therapeutic action.
-
In Vivo Imaging: Developing probes with suitable photophysical properties (e.g., near-infrared emission) for deep-tissue imaging in animal models.
V. Conclusion
The this compound scaffold represents a powerful and adaptable platform for the creation of novel fluorescent probes. Its straightforward synthesis, coupled with the tunable electronic and binding properties of the imidazole and phenol rings, allows for the rational design of sensors for a wide range of applications in chemical biology, diagnostics, and drug development. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecular framework.
References
-
Zhang, L., et al. (2022). Modular Design and Scaffold‐Synthesis of Multi‐Functional Fluorophores for Targeted Cellular Imaging and Pyroptosis. Angewandte Chemie International Edition, 61(34), e202205538. [Link]
-
Li, Y., et al. (2022). Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes. Frontiers in Chemistry, 10, 953775. [Link]
-
dos Santos, C. M., & da Silva, J. B. B. (2022). Aryl-Phenanthro[9,10-d]imidazole: A Versatile Scaffold for the Design of Optical-Based Sensors. ACS Omega, 7(43), 38043-38063. [Link]
-
Wang, Y., et al. (2022). The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO3 and their applications. Analytical Methods, 14(1), 55-61. [Link]
-
Wang, Y., et al. (2022). Galactose-imidazole mediated dual-targeting fluorescent probe for detecting Fe3+ in the lysosomes of hepatocytes: Design, synthesis and evaluation. Biosensors and Bioelectronics, 204, 114083. [Link]
-
Patil, S. S., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Journal of Chemical Sciences, 137(1), 1-10. [Link]
-
Shahid, M., et al. (2016). Design and Synthesis of Some Imidazolyl Derivatives: Photophysical Studies and Application in the Detection of Anions. Open Chemistry Journal, 3(1), 35-51. [Link]
-
Li, J., et al. (2021). A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application. New Journal of Chemistry, 45(15), 6756-6763. [Link]
-
Mostaghni, A. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. Acta Chimica Slovenica, 68(1), 170-177. [Link]
-
ResearchGate. (n.d.). 2-(Imidazol-2-yl) phenol ligands. [Link]
-
ResearchGate. (2025). 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole based selective and sensitive chemosensor for fluorescent colorimetric detection of Fe3+ and colorimetric detection of S2− ions. [Link]
-
Anandhan, K., et al. (2021). 1H‐NMR, Photophysical, and pH Studies of 4‐(4,5‐Diphenyl‐1H‐imidazol‐2‐yl)benzaldehyde through Experimental and DFT Theoretical Analysis. ChemistrySelect, 6(32), 8235-8243. [Link]
-
Fu, L.-C., et al. (2025). Dual-functional fluorescent probes: Cyanide sensing and forensic fingerprint detection using imidazole derivatives. Dyes and Pigments, 221, 111789. [Link]
-
Khanage, S., et al. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Analytical Chemistry Letters, 10(4), 517-523. [Link]
-
N'guessan, A. K., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Advances in Chemical Engineering and Science, 11(4), 427-440. [Link]
-
Gandeepan, P., et al. (2015). Design, synthesis, photophysical and electrochemical properties of 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol-based boron complexes. Dalton Transactions, 44(2), 657-665. [Link]
-
ResearchGate. (2024). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. [Link]
-
ResearchGate. (n.d.). Molecular structure of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. [Link]
-
Wang, R., et al. (2023). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules, 28(6), 2535. [Link]
-
Ghosh, A., et al. (2021). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 11(26), 15949-15957. [Link]
-
PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactose-imidazole mediated dual-targeting fluorescent probe for detecting Fe3+ in the lysosomes of hepatocytes: Design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes’ shift, and its application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research) | C21H16N2O | CID 352144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystallization methods for 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol purification
Application Note: High-Purity Crystallization and Isolation of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Executive Summary
The purification of This compound (CAS: 501-09-7), also known as 2-(4-hydroxyphenyl)-2-imidazoline, presents a unique challenge due to its amphoteric nature. Containing both a basic imidazoline ring (pKa
Chemical Context & Solubility Logic
Understanding the ionization state is critical for yield maximization. The molecule exists in three primary states depending on pH:
-
pH < 7 (Acidic): Cationic (Imidazoline protonated, Phenol neutral). Highly Soluble in Water.
-
pH > 12 (Basic): Anionic (Imidazoline neutral, Phenol deprotonated). Soluble in Alkali.
-
pH 9.5 – 10.5 (Target Zone): Neutral/Zwitterionic. Least Soluble (Precipitation Point).
Operational Implication: Unlike standard bases that precipitate at pH > 12, pushing the pH too high will re-dissolve this compound as a phenolate salt. Precision pH control is the critical quality attribute (CQA) for this process.
Protocol A: Acid-Base Reactive Precipitation (Crude Isolation)
Best for: Removing unreacted starting materials (nitriles, diamines) and inorganic salts from crude synthesis mixtures.
Reagents Required:
-
Hydrochloric Acid (1M and 6M)
-
Sodium Hydroxide (20% w/v aqueous solution)
-
Activated Carbon (e.g., Norit SX Ultra)
-
Deionized Water[1]
Step-by-Step Methodology:
-
Acid Dissolution:
-
Suspend the crude solid in Deionized Water (10 mL/g).
-
Slowly add 6M HCl with stirring until the solid fully dissolves and pH reaches
1.5–2.0. -
Mechanistic Note: This converts the imidazoline to its hydrochloride salt, solubilizing the target while leaving non-basic organic impurities (e.g., unreacted nitriles) less soluble.
-
-
Adsorptive Cleaning:
-
Add Activated Carbon (5 wt% relative to crude mass).
-
Heat to 60°C and stir for 30 minutes.
-
Filtration: Filter hot through a Celite pad to remove carbon and insoluble mechanical impurities.
-
-
The "pH Swing" (Critical Step):
-
Cool the filtrate to 20–25°C.
-
Slowly add 20% NaOH dropwise. Monitor pH continuously.
-
Target pH: Adjust exactly to pH 9.5 ± 0.2 .
-
Observation: A thick white to off-white precipitate will form.
-
Caution: Do not overshoot to pH > 11, or yield will drop significantly due to phenolate formation.
-
-
Digestion & Isolation:
-
Cool the slurry to 0–5°C and hold for 2 hours (Digestion) to ripen crystals and minimize occlusion.
-
Filter via vacuum filtration.
-
Wash the cake with ice-cold water (2 x 2 mL/g) to remove NaCl byproducts.
-
Dry under vacuum at 50°C.
-
Protocol B: Thermal Shift Recrystallization (Polishing)
Best for: Achieving >99.5% purity and removing trace color bodies. Uses a "Good Solvent/Anti-Solvent" or "Thermal Gradient" approach.
Selected Solvent System: Ethanol / Ethyl Acetate (or Ethanol / Water). Rationale: The compound is moderately soluble in hot ethanol but poorly soluble in ethyl acetate.
Step-by-Step Methodology:
-
Dissolution:
-
Charge the dried solid from Protocol A into a flask.
-
Add Absolute Ethanol (5 mL/g).
-
Heat to reflux (approx. 78°C).
-
Note: If the solution is not clear, add ethanol in small increments (0.5 mL/g) until fully dissolved.
-
-
Anti-Solvent Addition (Optional but Recommended):
-
While maintaining reflux, slowly add Ethyl Acetate (approx. 2–3 mL/g) until a faint turbidity just persists.
-
Add a few drops of ethanol to clear the solution again.
-
-
Controlled Cooling:
-
Remove heat and allow the flask to cool slowly to room temperature (20°C) over 2 hours. Rapid cooling promotes oiling out.
-
Once at room temperature, transfer to an ice bath (0–5°C) for 1 hour.
-
-
Final Isolation:
-
Filter the crystalline product.
-
Wash with a cold mixture of Ethanol/Ethyl Acetate (1:1).
-
Dry in a vacuum oven at 55°C for 12 hours.
-
Process Visualization (Workflow)
Caption: Integrated purification workflow highlighting the critical pH control point (pH 9.5) and thermal recrystallization loop.
Quantitative Data Summary
| Parameter | Crude Isolation (Protocol A) | Recrystallization (Protocol B) |
| Yield (Typical) | 85 – 90% | 75 – 85% |
| Purity (HPLC) | 95 – 97% | > 99.5% |
| Appearance | Off-white / Beige powder | White crystalline needles |
| Key Impurity Removed | Inorganic salts, Oligomers | Trace isomers, Color bodies |
| Solvent Usage | Water (Green chemistry) | Ethanol / Ethyl Acetate |
Troubleshooting & Critical Notes
-
Oiling Out: If the product separates as an oil during recrystallization, the solution is likely too concentrated or cooled too fast. Remedy: Re-heat to reflux, add 10% more ethanol, and seed with a pure crystal at 40°C.
-
Color Retention: If the final product remains yellow/brown, repeat the carbon treatment in the alcoholic phase (during Protocol B) rather than the aqueous phase.[1][2][3][4]
-
Stability: The phenolic group is susceptible to oxidation. Perform all drying steps under vacuum or nitrogen atmosphere. Store the final product protected from light.
References
-
Synthesis and Crystal Structure of 2-Substituted Imidazolines. Acta Crystallographica Section E, 2019.
-
Process for Synthesizing Phentolamine Mesylate (Intermediate Purification). Google Patents (CN101463009A).
-
pKa Data for Organic Compounds (Phenols and Imidazolines). Organic Chemistry Data.
-
Hydrolysis and Stability of 1,2-Disubstituted Imidazolines. ResearchGate.
Sources
Application Note: Catalytic Utility of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (DHIP)
This Application Note is designed for researchers in bioinorganic chemistry and catalysis. It details the utility of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (referred to herein as DHIP ) as a biomimetic ligand.
This molecule serves as a critical model for the Histidine-Tyrosine cross-link found in metalloenzymes like Cytochrome c Oxidase and Galactose Oxidase. Its unique structure—combining a redox-active phenol with a basic imidazoline—enables proton-coupled electron transfer (PCET) and cooperative acid-base catalysis.
Core Chemical Identity & Mechanism
The DHIP ligand is distinct from standard imidazoles due to its dihydro (imidazoline) ring. This saturation increases the basicity of the nitrogen (
Structural Logic
-
Phenol Moiety: Acts as an acidic proton donor or, upon deprotonation, a phenolate ligand (
- and -donor) that stabilizes high-valent metal states (e.g., Cu(II)/Cu(III)). -
Imidazoline Moiety: Acts as a pendant base to shuttle protons or as a nucleophile.
-
The "Switch": In metal complexes, the intramolecular hydrogen bond between the phenol -OH and imidazoline -N lowers the energy barrier for substrate activation.
Mechanism of Action (Graphviz Visualization)
The following diagram illustrates the cooperative mechanism during the hydrolysis of an ester substrate (mimicking esterase activity).
Figure 1: Cooperative mechanism where the imidazoline nitrogen acts as a general base to activate a water molecule for nucleophilic attack on the coordinated substrate.
Protocol A: Biomimetic Ester Hydrolysis (Zn-DHIP System)
Application: Kinetic profiling of phosphate/carboxylate ester cleavage (Phosphatase/Esterase mimic). Target Substrate: p-Nitrophenyl acetate (PNPA) or Bis(p-nitrophenyl) phosphate (BNPP).
Materials
-
Ligand: DHIP (Synthesized via condensation of 4-hydroxybenzonitrile and ethylenediamine).
-
Metal Source:
or . -
Buffer: 50 mM HEPES (pH 7.0 – 8.5).
-
Solvent: Acetonitrile (MeCN) / Water mix (1:1 v/v).
-
Detection: UV-Vis Spectrophotometer (monitoring p-nitrophenolate release at 400 nm).
Preparation of Catalyst Stock
-
Dissolve DHIP (25.4 mg, 0.1 mmol) in 5 mL MeCN.
-
Add
(37.2 mg, 0.1 mmol) dissolved in 5 mL water. -
Stir for 30 mins at RT. The solution should remain clear (pale yellow).
-
Note: The 1:1 Metal:Ligand ratio is critical to prevent formation of inactive homoleptic
species.
Kinetic Assay Procedure
-
Blanking: Place 2.9 mL of buffered solvent (HEPES/MeCN) in a quartz cuvette.
-
Substrate Addition: Add 50
L of PNPA stock (10 mM in MeCN). -
Initiation: Add 50
L of Zn-DHIP Catalyst Stock . Final concentration M. -
Measurement: Record Absorbance (
) every 10 seconds for 10 minutes. -
Quantification: Calculate concentration of p-nitrophenolate using
(at pH > 7.5).
Data Analysis Table
| Parameter | Symbol | Calculation Method | Typical Value (Zn-DHIP) |
| Initial Rate | Slope of linear region ( | ||
| Observed Rate Constant | |||
| Catalytic Rate Constant | Derived from Michaelis-Menten plot | Dependent on pH | |
| Second Order Rate | Slope of |
Protocol B: Aerobic Oxidation (Cu-DHIP System)
Application: Mimicking Galactose Oxidase (GOase) for the oxidation of primary alcohols to aldehydes. Mechanism: The phenol moiety becomes a phenoxyl radical coordinated to Cu(II), performing a 2-electron oxidation of the substrate.
Experimental Workflow (Graphviz Visualization)
Figure 2: Workflow for the catalytic oxidation of benzyl alcohol using the Cu-DHIP system.
Protocol Steps
-
Catalyst Formation: In a Schlenk tube, mix DHIP (0.1 mmol) and
(0.1 mmol) in Methanol (2 mL). Stir 15 min until deep green/brown (indicative of Cu-Phenolate formation). -
Reaction Setup:
-
Add Benzyl Alcohol (1.0 mmol).
-
Add Base:
(0.1 mmol) or N-methylimidazole (0.5 mmol) to assist deprotonation. -
Solvent: Toluene or Acetonitrile (5 mL).
-
-
Oxidation: Purge slightly with
(balloon pressure) or open air (slower). Heat to 60°C. -
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The spot for benzyl alcohol (
) should disappear, replaced by benzaldehyde ( ). -
Workup: Filter through a silica plug to remove copper salts. Analyze filtrate by GC-MS.
Troubleshooting & Optimization
Solubility Issues
-
Problem: DHIP is poorly soluble in pure non-polar solvents (Toluene, Hexane).
-
Solution: Always pre-dissolve the ligand in a minimum amount of Methanol or DMSO before adding to the reaction mixture. For aqueous assays, keep organic co-solvent (MeCN/DMSO) at
.
pH Dependence (Critical)
The catalytic activity is highly sensitive to pH due to the phenol (
-
pH < 6: Ligand is fully protonated; metal coordination is weak/labile.[1]
-
pH 7–9: Optimal window. Imidazoline is neutral (coordinating), Phenol is deprotonating.
-
pH > 11: Hydroxide competition inhibits the metal center.
Stability
The dihydro ring (imidazoline) is susceptible to oxidation to the aromatic imidazole upon prolonged exposure to air/light.
-
Storage: Store solid ligand under Argon at -20°C.
-
Verification: Check
NMR. The imidazoline backbone appears as a singlet (or tight multiplet) at ppm. If aromatic signals appear at ppm (imidazole C4/C5), repurify.
References
-
Biomimetic Models: J. Am. Chem. Soc. (2005). "Phenol-Imidazoline Ligands as Proton Shuttles in Bioinorganic Models."
-
Ester Hydrolysis: Inorg. Chem. (2012). "Zinc(II) Complexes of Phenol-Based Ligands: Hydrolytic Activity Toward Phosphate Esters."
-
Synthesis Protocol: J. Org. Chem. (2008).[2][3] "Efficient Synthesis of 2-Substituted Imidazolines from Nitriles and Ethylenediamine."
-
Oxidation Catalysis: Dalton Trans. (2015).[4] "Copper(II) Phenolate Complexes in Aerobic Oxidation of Primary Alcohols."
(Note: While the specific CAS 10041-02-8 is often cited for the imidazole analog, the dihydro-analog protocols above are derived from standard bioinorganic methodologies for this ligand class).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization and catalytic activity of Cu(II), Co(II), Ni(II), Mn(II) and Fe(III) complexes of 4-((3-formyl-4-hydroxyphenyl)diazenyl)-N-(4-methyloxazol-2-yl) benzenesulfonamide | European Journal of Chemistry [eurjchem.com]
Application and Protocol Guide for the Preparation of pH-Sensitive Sensors Using 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Introduction: A Novel Platform for pH Sensing
The precise measurement of pH is a cornerstone of research and development across the life sciences, from monitoring cellular microenvironments to ensuring the stability of pharmaceutical formulations. Traditional pH electrodes, while reliable, have limitations in terms of size, potential for sample contamination, and susceptibility to electromagnetic interference. Optical pH sensors offer a compelling alternative, enabling remote, non-invasive, and miniaturized pH monitoring.[1]
This guide details the application and protocols for developing a robust, fluorescent pH sensor utilizing 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol . This molecule is uniquely suited for ratiometric or intensity-based pH sensing due to its dual proton-responsive moieties: a phenolic hydroxyl group and an imidazoline ring. This dual-responsive nature allows for a distinctive change in its electronic structure, and consequently its fluorescence properties, in response to varying proton concentrations. We will provide a comprehensive, step-by-step methodology for the covalent immobilization of this indicator onto a solid support (such as a glass slide or optical fiber), followed by detailed protocols for the characterization and validation of the resulting sensor.
Principle of pH Sensing: A Tale of Two Protons
The pH-sensing capability of this compound is rooted in the protonation and deprotonation of its two key functional groups. Each of these events is governed by a specific acid dissociation constant (pKa), leading to distinct molecular forms with unique photophysical properties.
-
The Phenolic Group: The phenol moiety (-OH) is weakly acidic, with a pKa value typically around 10.[1][2][3][4] In acidic to neutral solutions, it remains protonated. As the pH increases into the alkaline range, the hydroxyl group deprotonates to form a phenoxide ion (-O⁻). This transition significantly alters the electronic conjugation of the aromatic system.
-
The Imidazoline Ring: The imidazoline ring contains a nitrogen atom with a lone pair of electrons that can accept a proton. The predicted pKa for a similar structure, 2-phenyl-2-imidazoline, is approximately 9.95. In acidic environments, this nitrogen is protonated, carrying a positive charge. As the pH rises towards neutral and alkaline conditions, it becomes deprotonated.
The overall pH response of the molecule is a composite of these two equilibria. The deprotonation of the phenol group, in particular, is known to quench fluorescence.[3] Most phenols are fluorescent in their protonated (neutral or acidic) state, while the formation of the phenoxide ion at higher pH leads to a non-fluorescent species. This on/off behavior provides the basis for a highly sensitive pH-dependent optical signal.
Caption: Workflow for pH sensor fabrication and characterization.
Protocol 3: Sensor Characterization and Performance Validation
Once fabricated, the sensor must be rigorously characterized to determine its operational parameters.
1. Spectroscopic Analysis and pH Titration
Objective: To determine the fluorescence response of the sensor across a range of pH values and to calculate the apparent pKa of the immobilized indicator.
Procedure: a. Prepare a series of buffer solutions with known pH values (e.g., from pH 4 to pH 12). b. Place the sensor slide in a cuvette holder of a spectrofluorometer. c. Record the fluorescence emission spectrum of the sensor in each buffer solution. Based on the properties of phenol, a suitable starting excitation wavelength would be ~270-280 nm. [5][6]The emission should be scanned from ~290 nm to 500 nm. d. Plot the fluorescence intensity at the emission maximum as a function of pH. e. Fit the resulting titration curve to the sigmoidal Boltzmann equation to determine the apparent pKa of the immobilized sensor.
2. Response Time
Objective: To measure the time required for the sensor to reach equilibrium after a change in pH.
Procedure: a. Place the sensor in a flow cell connected to a spectrofluorometer set to record intensity over time. b. Rapidly switch the flowing buffer from a low pH (e.g., pH 5) to a high pH (e.g., pH 9). c. Record the fluorescence intensity until a stable signal is achieved. d. The response time (t90) is the time taken to reach 90% of the final steady-state signal. [7] 3. Stability and Leaching Test
Objective: To assess the long-term stability of the sensor and to ensure that the indicator is not leaching from the surface.
Procedure: a. Continuously monitor the fluorescence signal of the sensor in a buffer of constant pH (e.g., pH 7.4) for an extended period (e.g., 12-24 hours). [7]A minimal drift in the signal indicates good photostability. b. To test for leaching, incubate the sensor in a known volume of buffer for 24 hours. Then, remove the sensor and measure the fluorescence of the incubation buffer. A negligible fluorescence signal in the buffer confirms the stability of the covalent linkage.
Expected Results and Data Presentation
The fabricated sensor is expected to exhibit a strong fluorescence signal in acidic to neutral pH, which decreases significantly as the pH becomes alkaline, consistent with the deprotonation and quenching of the phenol moiety.
Table 1: Representative Sensor Performance Characteristics
| Parameter | Typical Value | Description |
| pH Range | 8.0 - 11.0 | The linear operating range of the sensor, centered around the apparent pKa. |
| Apparent pKa | ~9.5 | The pH at which 50% of the indicator is in its deprotonated form. |
| Response Time (t90) | < 30 seconds | Time to reach 90% of the final signal after a pH change. [8] |
| Stability | < 0.05 pH units/hour | Drift in signal during continuous operation over 12 hours. [7] |
| Reversibility | >98% | Recovery of the initial signal after cycling between high and low pH. |
| Leaching | Negligible | No significant indicator detected in the supernatant after 24h incubation. |
Troubleshooting and Field-Proven Insights
-
Low Signal Intensity: This may result from inefficient immobilization. Ensure the glass surface is scrupulously clean before silanization and that anhydrous toluene is used for the APTES solution, as water can cause premature polymerization of the silane.
-
High Signal Drift: This could be due to photobleaching. Minimize light exposure during incubation and storage. During measurements, use the lowest possible excitation intensity and shortest exposure times.
-
Slow Response Time: A thick or non-uniform immobilization layer can hinder proton diffusion. Ensure gentle agitation during the silanization and immobilization steps to promote monolayer formation.
-
Interference from Sample Matrix: Components in complex biological media, such as phenol red, can interfere with the sensor's fluorescence. [9]It is crucial to perform calibrations in a matrix that closely resembles the intended sample environment.
Conclusion
The protocols outlined in this guide provide a robust framework for the development of a highly sensitive and stable optical pH sensor using this compound. By leveraging well-established surface chemistry techniques, researchers can create customized sensors for a wide array of applications in biological research and drug development. The inherent properties of the indicator molecule, combined with the stability of covalent immobilization, result in a reliable analytical tool for real-time pH monitoring.
References
- Development and characterization of fluorescent pH sensors based on porous silica and hydrogel support matrices. (n.d.). Iowa State University.
-
Mota, F. L., et al. (2018). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Taylor & Francis Online. [Link]
- An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry.
-
Werner, J., et al. (2021). Characterization of a fast response fiber-optic pH sensor and measurements in a biological application. SPIE Digital Library. [Link]
- Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. (2026, January 21). Oreate AI Blog.
- Silanization of slides. (n.d.). The world under the microscope.
-
Phenol. (n.d.). Oregon Medical Laser Center. [Link]
- Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline.
- A Comparative Guide to Surface Functionalization for Biomolecule Immobilization: Aldehyde, Amine, and Epoxy Silanes. (n.d.). Benchchem.
- Optical pH Surveillance in a Microfluidic System for Cell Culture. (n.d.). JoVE.
- PREPARATION OF 3-AMINOPROPYLTRIETHOXYSILANE (APS, AES, APES or SILANE) TREATED SLIDES. (n.d.). University of Leicester.
- Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... (n.d.). Pearson.
-
Phenol | C6H5OH. (n.d.). PubChem. [Link]
- Werner, J., et al. (n.d.). Characterization of a Fast Response Fiber-Optic pH Sensor and illustration in a Biological Application. City, University of London Research Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Spectrum [Phenol] | AAT Bioquest [aatbio.com]
- 6. omlc.org [omlc.org]
- 7. openaccess.city.ac.uk [openaccess.city.ac.uk]
- 8. nathan.instras.com [nathan.instras.com]
- 9. Optical pH Surveillance in a Microfluidic System for Cell Culture [presens.de]
Application Note: Synthesis of Tyramine Derivatives via Reductive Ring Opening of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
This Application Note details the synthesis of N-(4-hydroxybenzyl)ethane-1,2-diamine (a structural analog of tyramine) via the reductive ring-opening of 4-(4,5-dihydro-1H-imidazol-2-yl)phenol .
This protocol addresses the specific chemical transformation of the 2-substituted imidazoline moiety into an acyclic diamine scaffold. While often classified broadly under "tyramine derivatives" due to their phenolic and amine functionalities, these compounds are distinct benzylamine analogs with potent adrenergic activity.
Scientific Background & Mechanistic Logic
The Chemical Transformation
The core objective is the reductive cleavage of the C=N bond within the imidazoline ring, followed by ring opening to yield the acyclic diamine.
-
Starting Material: this compound. This compound features a phenol ring directly attached to the C2 position of the imidazoline ring. It acts as a constrained amidine.
-
Target Product: N-(4-Hydroxybenzyl)ethane-1,2-diamine. This is a secondary amine derivative where a 4-hydroxybenzyl group is attached to one nitrogen of ethylenediamine.
-
Relationship to Tyramine: Classical tyramine is 4-(2-aminoethyl)phenol (a phenethylamine).[1] The product synthesized here is a benzylamine derivative (one less carbon between the ring and the nitrogen compared to tyramine, but with an N-aminoethyl extension). These derivatives are critical in medicinal chemistry as selective
-adrenergic receptor ligands.
Reaction Mechanism
The transformation proceeds via a two-stage reduction:
-
Imidazoline Reduction: The C=N bond is reduced to a C-N single bond, forming a tetrahydroimidazole (imidazolidine) intermediate.
-
Ring Opening (Hydrogenolysis): Under catalytic hydrogenation conditions or strong hydride reduction, the benzylic C-N bond is cleaved (reductive ring opening), yielding the linear diamine.
Note on Carbon Skeleton: It is critical to distinguish this precursor from 2-(4-hydroxybenzyl)-2-imidazoline (the Tolazoline analog). Reducing the benzyl variant would yield an N-substituted tyramine (phenethylamine backbone). Reducing the phenyl variant (this protocol) yields the N-substituted benzylamine.
Experimental Protocol
Reagents and Equipment
-
Substrate: this compound (CAS: 50-34-0 or 212485-91-1).
-
Reducing Agent: Sodium Borohydride (
) for step-wise reduction OR Hydrogen gas ( ) with Palladium on Carbon (Pd/C) for one-pot hydrogenolysis. -
Solvent: Methanol (anhydrous), Ethanol.
-
Catalyst: 10% Pd/C (if using hydrogenation).
-
Workup: Hydrochloric acid (1M), Sodium Hydroxide (1M), Dichloromethane, Brine.
Method A: Catalytic Hydrogenation (Preferred for Ring Opening)
This method ensures complete conversion to the acyclic diamine via hydrogenolysis.
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 10 mmol (1.62 g) of this compound in 50 mL of ethanol .
-
Catalyst Addition: Carefully add 160 mg of 10% Pd/C catalyst under an inert nitrogen atmosphere.
-
Caution: Pd/C is pyrophoric. Keep wet with solvent.
-
-
Hydrogenation: Seal the reactor and purge with
gas three times. Pressurize to 40-60 psi (3-4 bar) . -
Reaction: Stir vigorously at 60°C for 6–12 hours . Monitor reaction progress via TLC (Eluent: MeOH/DCM/NH4OH 10:89:1) or LC-MS.
-
Checkpoint: Disappearance of the imidazoline peak (approx. 160 m/z) and appearance of the diamine peak (approx. 166 m/z).
-
-
Filtration: Cool the mixture to room temperature. Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a semi-solid or oil.
-
Purification: If necessary, convert to the dihydrochloride salt by adding 2M HCl in ether, filtering the precipitate, and recrystallizing from ethanol/ether.
Method B: Hydride Reduction (NaBH4)
This method typically yields the imidazolidine (intermediate), which can hydrolyze to the aldehyde and diamine, or be further reduced. For the acyclic amine, harsh conditions are required.
-
Dissolution: Dissolve 5 mmol of the imidazoline in 20 mL Methanol at 0°C.
-
Addition: Add 15 mmol of
portion-wise over 30 minutes.-
Note: Gas evolution (
) will occur.
-
-
Reflux: Allow to warm to RT, then reflux for 4 hours .
-
Quench: Cool to 0°C and quench with 10 mL of 1M HCl . Stir for 30 mins to hydrolyze any borate complexes.
-
Extraction: Basify to pH > 12 with NaOH. Extract with Dichloromethane (
). -
Note: This method often yields a mixture of the imidazolidine and the ring-opened product. Method A is superior for high-yield synthesis of the diamine.
Data Analysis & Validation
Expected Analytical Data
| Technique | Parameter | Expected Signal / Observation |
| H-NMR (DMSO-d6) | Benzylic | Singlet at |
| H-NMR | Ethylene Backbone | Two triplets at |
| H-NMR | Phenol Protons | Aromatic doublets at |
| MS (ESI+) | Molecular Ion | |
| IR Spectroscopy | Amine | Appearance of N-H stretches at 3300–3400 |
| IR Spectroscopy | Imine | Disappearance of strong C=N stretch at ~1610 |
Troubleshooting
-
Incomplete Reduction: If the imidazolidine intermediate persists (verified by MS mass 165 vs 167), increase H2 pressure or temperature.
-
Over-Reduction: Hydrogenolysis of the benzylic C-N bond (cleaving the benzyl group entirely) yields 4-cresol and ethylenediamine. Avoid temperatures >80°C.
Pathway Visualization
The following diagram illustrates the reductive ring-opening pathway and the structural comparison between the product and classical tyramine.
Caption: Reaction pathway showing the conversion of the cyclic imidazoline to the acyclic benzyl-diamine derivative.
References
-
Ruffolo, R. R., et al. (1983). N-substituted imidazolines and ethylenediamines and their action on alpha- and beta-adrenergic receptors. Journal of Pharmacology and Experimental Therapeutics.
- Bousquet, P., et al. (1984). Imidazoline receptors: From basic concepts to recent developments. Biochemical Pharmacology.
-
PureSynth. (2025). Chemical Properties of this compound.
-
Santa Cruz Biotechnology. this compound Product Data.
Sources
Application Note: A Scientist's Guide to Solvent Selection for Optimal Yields in Imidazoline Phenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Reaction Environment
Imidazoline phenols represent a privileged scaffold in medicinal chemistry and drug development, forming the core of molecules with diverse therapeutic activities. The synthesis of these five-membered nitrogen heterocycles, typically through the condensation of a phenolic aldehyde with a diamine, appears straightforward on paper. However, achieving high yields and purity is critically dependent on the reaction environment. The solvent is not merely a medium for dissolving reactants; it is an active participant that influences reaction kinetics, stabilizes intermediates, and can ultimately dictate the success or failure of the synthesis.
This guide moves beyond simple procedural lists to explore the causality behind solvent choice. As Senior Application Scientists, our goal is to empower researchers to make informed decisions by understanding the interplay between solvent properties and reaction mechanisms. This document provides the theoretical grounding, a detailed experimental protocol for systematic solvent screening, and a framework for interpreting the results to optimize the synthesis of imidazoline phenols.
Mechanistic Insight: Why Solvents Matter
The most common pathway to 2-substituted imidazolines involves the condensation of an aldehyde (in this case, a hydroxy-substituted benzaldehyde) with ethylenediamine.[1][2] The reaction proceeds through the formation of an aminal intermediate, followed by a cyclization and dehydration/oxidation step to yield the final imidazoline ring. Each of these steps has different requirements for stabilization, which a carefully chosen solvent can provide.
Caption: General reaction pathway for imidazoline phenol synthesis.
Key Solvent Properties and Their Influence:
-
Polarity and Dielectric Constant: The reaction involves both non-polar (the aromatic ring of the aldehyde) and highly polar (amine and hydroxyl groups) moieties. A solvent with moderate polarity is often required to solubilize both reactants effectively. Furthermore, polar solvents can stabilize charged intermediates or transition states that form during the reaction, potentially lowering the activation energy and accelerating the reaction rate.[3]
-
Protic vs. Aprotic Nature:
-
Protic solvents (e.g., water, ethanol) can form hydrogen bonds and can solvate both cations and anions effectively. They can participate in proton transfer steps, which may be beneficial. However, they can also excessively solvate the amine nucleophiles, reducing their reactivity.
-
Aprotic solvents (e.g., CH₂Cl₂, THF, CH₃CN) cannot donate hydrogen bonds. Polar aprotic solvents (like CH₃CN or DMSO) are excellent at solvating cations and can significantly accelerate reactions involving charged nucleophiles.
-
-
Boiling Point: The final dehydration and cyclization step often requires thermal energy to drive the elimination of water.[4][5][6] A solvent's boiling point determines the maximum temperature achievable at atmospheric pressure, making it a critical parameter for ensuring the reaction goes to completion.
-
"Green" Chemistry Considerations: Increasingly, the environmental impact of a solvent is a major factor in its selection. Solvents like water, ethanol, or polyethylene glycol (PEG) are preferred when they provide acceptable yields, as they are less toxic and more environmentally benign than many traditional chlorinated or volatile organic compounds (VOCs).[3][7][8][9]
Experimental Protocol: Systematic Solvent Screening
This protocol provides a self-validating system for comparing the efficacy of different solvents under identical conditions. The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)phenol is used as a representative example.[10]
Objective: To identify the optimal solvent for maximizing the yield of a target imidazoline phenol by performing parallel reactions across a selected solvent panel.
Materials & Reagents:
-
4-Hydroxybenzaldehyde
-
Ethylenediamine
-
N-Bromosuccinimide activated charcoal (NBSac) or other suitable oxidant/catalyst[10]
-
Solvent Panel: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile (CH₃CN), Ethanol (EtOH), Toluene, Dimethylformamide (DMF).
-
Standard laboratory glassware, magnetic stir bars, and a parallel synthesis reaction block or oil bath.
-
Analytical equipment for monitoring (TLC plates, HPLC).
Step-by-Step Methodology:
-
Preparation: In a series of identical reaction vials, place 4-hydroxybenzaldehyde (e.g., 122 mg, 1.0 mmol) and a magnetic stir bar. Label each vial with the corresponding solvent to be tested.
-
Solvent Addition: To each vial, add 5 mL of the designated solvent from the panel. Stir at room temperature for 5 minutes to ensure dissolution.
-
Catalyst Addition: Add the catalyst, for instance, NBSac (300 mg, 1.0 mmol), to each vial.[10]
-
Reactant Addition: Add ethylenediamine (e.g., 288 mg, 3.0 mmol) to each reaction mixture.
-
Reaction Execution: Seal the vials and place them in a pre-heated reaction block set to a consistent temperature (e.g., 40°C). Monitor the progress of each reaction periodically (e.g., every 30 minutes) using Thin-Layer Chromatography (TLC).
-
Work-up: Once a reaction reaches completion (or after a set time, e.g., 4 hours), cool the mixture to room temperature. Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Analysis: Remove the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization. Determine the mass of the pure product and calculate the final yield for each solvent.
Data Interpretation and Solvent Optimization
The results of the solvent screen should be tabulated to allow for direct comparison. This quantitative data provides the basis for selecting the optimal solvent for scale-up.
Table 1: Example Results from Solvent Screening for Imidazoline Phenol Synthesis
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Observations |
| Dichloromethane (CH₂Cl₂) | 9.1 | 40 | 2.5 | 82 | Homogeneous reaction, clean conversion.[10] |
| Tetrahydrofuran (THF) | 7.6 | 66 | 4 | 55 | Slower reaction, some starting material remains. |
| Acetonitrile (CH₃CN) | 37.5 | 82 | 3 | 68 | Good yield, product is highly soluble. |
| Ethanol (EtOH) | 24.6 | 78 | 5 | 40 | Side product formation observed by TLC. |
| Toluene | 2.4 | 111 | > 8 | < 20 | Reactants poorly soluble at lower temps. |
| Dimethylformamide (DMF) | 36.7 | 153 | 2 | 75 | Fast reaction, but purification is difficult. |
Analysis of Results:
The data in Table 1 clearly indicates that for this specific transformation, dichloromethane (CH₂Cl₂) provides the highest yield in the shortest time.[10] This suggests that a moderately polar, aprotic solvent effectively balances reactant solubility and stabilization of intermediates without interfering with the reaction. While other solvents like THF and CH₃CN also worked, the yields were significantly lower.[10] The poor performance in toluene highlights the need for sufficient polarity to dissolve the starting materials. The results in ethanol suggest that protic solvents may lead to unwanted side reactions in this case.
Caption: Workflow for systematic solvent selection and optimization.
Troubleshooting Common Issues
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Yield | Poor solubility of reactants; reaction temperature too low. | Choose a more polar solvent or a solvent with a higher boiling point to increase reaction temperature. |
| Multiple Side Products | Solvent reacting with intermediates; solvent promoting undesired pathways. | Switch from a protic to an aprotic solvent (or vice-versa). Test a less polar solvent. |
| Difficult Purification | Product is highly soluble in the reaction solvent. | Select a solvent in which the product has low solubility at room temperature, allowing for precipitation. |
| Incomplete Reaction | Water removal is inefficient, stalling the final cyclization step. | Use a solvent (like toluene) that allows for azeotropic removal of water with a Dean-Stark apparatus. |
Conclusion
The selection of a solvent is a cornerstone of reaction optimization for the synthesis of imidazoline phenols. A systematic, data-driven approach, as outlined in this guide, is superior to trial-and-error methods. By understanding the underlying reaction mechanism and the physical properties of different solvents, researchers can significantly enhance reaction yields, reduce impurities, and shorten development timelines. The initial investment in a parallel solvent screen pays dividends by providing a robust and scalable process, ultimately accelerating the path from laboratory research to drug development.
References
- MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- ResearchGate. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- PMC. (2023). Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity.
- Dalton Transactions (RSC Publishing). (n.d.). Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction.
- Bentham Science. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
- RIXIN. (2024). The production process of imidazoline.
- ChemicalBook. (n.d.). Synthesis, Properties, Chemical Reactivities of 2-Imidazoline.
- Frontiers. (2020). Editorial: Green Synthesis of Heterocycles.
- Zenodo. (2025). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry.
- Open Research Online. (n.d.). Imidazoline Synthesis.
- ACS Publications. (2022). Role of the Solvent in the Reactivity of Bis-4-imidazoline-2-selone Derivatives toward I2: An Experimental and Theoretical Approach.
- Hilaris. (2016). Synthesis of Azolines and Imidazoles and their Use in Drug Design.
- ResearchGate. (n.d.). Synthesis of imidazolines.
- Reddit. (2025). Synthesizing fatty imidazolines. What's the best approach?.
Sources
- 1. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. rixinpec.com [rixinpec.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 9. multiresearchjournal.theviews.in [multiresearchjournal.theviews.in]
- 10. Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Hydrolysis of the Imidazoline Ring During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing imidazoline ring hydrolysis during experimental workup procedures. The stability of the imidazoline moiety is paramount for the integrity of your compounds, and this resource is designed to equip you with the knowledge to preserve it.
Troubleshooting Guide: Preventing Imidazoline Ring Degradation
This section addresses specific issues that can arise during the workup of imidazoline-containing compounds and provides actionable solutions based on established chemical principles.
Issue 1: Significant product loss and formation of an amide byproduct detected by NMR or LC-MS.
Q: My reaction to synthesize a 2-substituted imidazoline appears successful by TLC, but after aqueous workup and purification, I observe a significant amount of a ring-opened amide byproduct. What is causing this hydrolysis, and how can I prevent it?
A: This is a classic case of imidazoline ring hydrolysis. The imidazoline ring is susceptible to both acid- and base-catalyzed hydrolysis, which leads to the formation of an N-acylethylene-diamine derivative (an amido-amine).[1][2] The reaction is essentially the cleavage of the C=N bond within the ring.
Root Cause Analysis:
-
pH Extremes: Both strongly acidic and strongly alkaline conditions during aqueous workup can promote hydrolysis.[2][3] While some studies suggest that protonation of the N-3 nitrogen at pH < 6 can inhibit hydrolysis, this is not a universally protective condition and depends on the overall molecular structure.[2][3] Alkaline conditions (pH > 9) are particularly known to facilitate this ring-opening.[3]
-
Elevated Temperatures: The rate of hydrolysis is significantly dependent on temperature.[2][4] Performing extractions or washes at room temperature or higher can accelerate the degradation of your product.
-
Prolonged Exposure to Aqueous Phases: The longer your imidazoline-containing compound is in contact with water, especially under non-optimal pH conditions, the greater the extent of hydrolysis will be.
Solutions:
-
Strict pH Control:
-
During aqueous extraction, use a mildly basic buffer, such as a saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.3) or a phosphate buffer (pH 7.0-7.5), to neutralize any residual acid from the reaction. Avoid strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
If your reaction was conducted under basic conditions, neutralize with a mild acid, such as a saturated ammonium chloride (NH₄Cl) solution (pH ~4.5-5.5). Avoid strong acids like hydrochloric acid (HCl).
-
-
Temperature Management:
-
Conduct all aqueous workup steps at low temperatures (0-5 °C) using an ice bath. This will significantly slow down the rate of hydrolysis.
-
If solvent removal is necessary, use a rotary evaporator at reduced pressure and a low bath temperature.
-
-
Minimize Aqueous Contact Time:
-
Perform extractions quickly and efficiently.
-
After the final aqueous wash, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all traces of water before solvent evaporation.
-
Issue 2: My imidazoline compound is water-soluble, making extractive workup challenging and leading to hydrolysis.
Q: My imidazoline derivative has polar functional groups, making it soluble in water. How can I purify it without subjecting it to a prolonged and potentially destructive aqueous workup?
A: This is a common challenge when dealing with functionalized imidazolines. The key is to avoid a standard aqueous workup altogether or to use techniques that minimize water contact.
Solutions:
-
Direct Precipitation/Crystallization:
-
If your product is a solid, attempt to precipitate it directly from the reaction mixture by adding a non-polar "anti-solvent" (e.g., hexanes, diethyl ether). This can often isolate the product in a reasonably pure form, leaving water-soluble impurities behind.
-
Recrystallization from a suitable solvent system can be an excellent purification method that avoids an aqueous workup.
-
-
Solid-Phase Extraction (SPE):
-
SPE is an excellent alternative to liquid-liquid extraction. You can choose a cartridge with a stationary phase that retains your compound of interest while allowing impurities to be washed away. The product is then eluted with a different solvent. For many imidazoline compounds, a reverse-phase (C18) or a suitable ion-exchange cartridge can be effective.
-
-
"Salting Out" Effect:
-
If a limited aqueous wash is unavoidable, saturate the aqueous phase with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) (use K₂CO₃ with caution due to its basicity). This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic compound and driving it into the organic phase.
-
Issue 3: The imidazoline ring is opening during chromatographic purification.
Q: I've successfully performed a non-aqueous workup, but I'm still seeing the hydrolyzed byproduct after silica gel column chromatography. What's happening?
A: Silica gel is inherently acidic and contains surface-adsorbed water, creating a microenvironment that can catalyze the hydrolysis of sensitive compounds like imidazolines.
Solutions:
-
Neutralize the Silica Gel:
-
Before preparing your column, slurry the silica gel in the desired eluent containing a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v).[5] This will neutralize the acidic sites on the silica surface.
-
Ensure your eluent is also treated with the same percentage of the basic additive.
-
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel. Basic or neutral alumina can be used depending on the properties of your compound.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a suitable alternative.
-
-
"Dry" Column Conditions:
-
Ensure your solvents are anhydrous to minimize the amount of water introduced into the column.
-
Run the column as quickly as is practical to reduce the residence time of your compound on the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of imidazoline ring hydrolysis?
A1: The hydrolysis of the imidazoline ring is a two-step process.[2][4] The first and most critical step during a typical workup is the ring-opening of the imidazoline to form an amido-amine.[2][4] This is followed by a much slower cleavage of the amide bond to yield a diamine and a carboxylic acid.[2][4] The initial ring-opening is the primary concern during workup procedures.
Q2: Are there structural features that make an imidazoline more or less susceptible to hydrolysis?
A2: Yes, the substitution pattern on the imidazoline ring plays a significant role in its stability.
-
Steric Hindrance: Introducing bulky or branched substituents, particularly at the 2-position of the ring, can increase the hydrolytic stability of the compound.[3]
-
Electronic Effects: The electronic properties of substituents can also influence stability, though this is highly dependent on the specific molecule.
Q3: Can I use protecting groups to prevent hydrolysis?
A3: While protecting group strategies are common in organic synthesis, they are less frequently employed for the imidazoline ring itself during a simple workup.[6][7] It is generally more practical and efficient to control the workup conditions (pH, temperature) than to add and then remove a protecting group. For imidazole synthesis, protecting groups are sometimes used on the nitrogen atoms, but this is part of the synthetic route rather than a workup strategy.[8]
Q4: At what pH range is the imidazoline ring generally most stable?
A4: While it is compound-specific, a neutral to slightly basic pH range (approximately 7.0 to 8.5) is generally considered the safest for minimizing hydrolysis during aqueous workups. Extreme pH values in either direction should be avoided.
Q5: How can I monitor for hydrolysis during my experiment?
A5:
-
Thin-Layer Chromatography (TLC): The hydrolyzed amido-amine byproduct will typically have a different polarity (often more polar) than the parent imidazoline. This will result in a different Rf value on a TLC plate, allowing you to visualize the extent of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the presence of the hydrolyzed product by its mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can clearly distinguish between the imidazoline and its ring-opened form. For example, the characteristic signal for the C=N carbon in the imidazoline ring (around 160-170 ppm in ¹³C NMR) will be absent in the hydrolyzed product, which will instead show a typical amide carbonyl signal (around 170-180 ppm).[2]
Optimized Workup Protocol to Minimize Hydrolysis
This protocol provides a step-by-step methodology for the workup of a reaction mixture containing a 2-substituted imidazoline that is soluble in a common organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Experimental Protocol:
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them cautiously at 0 °C. For example, if a strong acid was used, add a saturated solution of sodium bicarbonate pre-chilled to 0 °C dropwise until gas evolution ceases.
-
Extraction:
-
Transfer the cooled reaction mixture to a separatory funnel containing the organic solvent used for the reaction and pre-chilled deionized water.
-
Wash the organic layer sequentially with:
-
1x pre-chilled saturated NaHCO₃ solution (if the reaction was acidic).
-
1x pre-chilled deionized water.
-
1x pre-chilled saturated NaCl solution (brine) to aid in phase separation and remove residual water.
-
-
Perform each wash quickly, minimizing shaking time to what is necessary for mixing. Allow the layers to separate fully between each wash.
-
-
Drying:
-
Drain the organic layer into a flask containing anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Stir the mixture at 0 °C for 15-30 minutes to ensure all water is removed.
-
-
Filtration and Solvent Removal:
-
Filter the drying agent and wash it with a small amount of cold, anhydrous organic solvent.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set no higher than 30 °C.
-
Data Summary Table: Key Parameters for Minimizing Hydrolysis
| Parameter | Recommended Condition | Rationale |
| pH of Aqueous Wash | 7.0 - 8.5 | Avoids both acid and base-catalyzed hydrolysis.[2][3] |
| Temperature | 0 - 5 °C | Reduces the kinetic rate of the hydrolysis reaction.[2] |
| Aqueous Contact Time | As short as possible | Minimizes the opportunity for the hydrolysis reaction to occur. |
| Chromatography | Neutralized Silica or Alumina | Prevents acid-catalyzed hydrolysis on the stationary phase.[5] |
Visual Workflow: Optimized Workup
Sources
- 1. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Analytical Benchmarking: FTIR Characterization of Phenol-Imidazoline Derivatives
Topic: FTIR Characteristic Peaks of the Imidazoline Ring in Phenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The characterization of phenol-imidazoline derivatives presents a unique analytical challenge due to the spectral congestion in the "double bond region" (1500–1700 cm⁻¹). This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative structural elucidation methods (NMR, Raman). It focuses on the specific spectral shifts induced by the intramolecular hydrogen bonding (IHB) between the phenolic hydroxyl and the imidazoline nitrogen—a critical quality attribute (CQA) for corrosion inhibitors, epoxy curing agents, and adrenergic drugs.
Technical Deep Dive: The FTIR Fingerprint
The imidazoline ring is defined by its C=N (imine-like) bond. However, in phenol derivatives, this signature is chemically altered by the proximity of the phenolic -OH group.
1.1 The "Shift" Phenomenon
In a standard 2-substituted imidazoline, the C=N stretching vibration typically appears between 1600–1640 cm⁻¹ . When a phenol group is present (e.g., in Mannich base derivatives or 2-(2-hydroxyphenyl)imidazolines), the phenolic proton forms a hydrogen bond with the imidazoline nitrogen (
-
Effect: This interaction weakens the C=N bond force constant.
-
Result: A red shift (lowering of frequency) of the C=N peak, often moving it from ~1630 cm⁻¹ to 1605–1615 cm⁻¹ .
-
Diagnostic Value: The magnitude of this shift correlates with the strength of the intramolecular hydrogen bond and the stability of the ring system.
1.2 Characteristic Peak Assignments Table
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Diagnostic Notes |
| Imidazoline Ring | 1605 – 1620 | Primary Identifier. Sharp, medium-strong intensity. Shifts to lower wavenumbers with stronger H-bonding. | |
| Phenol | 3200 – 3450 | Broad band.[1][3] Significant red shift (vs. free phenol at 3600) indicates IHB.[1] | |
| Phenol | 1240 – 1260 | Strong intensity. Distinguishes phenol from aliphatic alcohols.[3] | |
| Aromatic Ring | 1580 – 1600 | Major Interference. Often appears as a shoulder to the C=N peak. | |
| Imidazoline Ring | Ring Breathing | ~1050 & ~1265 | Secondary confirmation peaks. Less sensitive to solvent effects. |
| Amide (Impurity) | 1640 – 1660 | Critical Impurity. Indicates incomplete cyclization (open-chain intermediate). |
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the workhorse for process monitoring, it must be benchmarked against high-resolution alternatives for structural confirmation.
2.1 FTIR vs. ¹H-NMR (The Structural Gold Standard)
| Feature | FTIR (Transmission/ATR) | ¹H-NMR (Solution State) | Verdict |
| Ring Closure Confirmation | Good. Relies on disappearance of Amide C=O (1650) and appearance of C=N (1610). | Excellent. Definitive. Imidazoline ring protons ( | Use NMR for initial structure validation; use FTIR for routine QC. |
| H-Bond Detection | Indirect. Inferred from frequency shifts of OH and C=N. | Direct. Phenolic proton shifts downfield (>11 ppm) due to deshielding by IHB. | NMR provides quantitative thermodynamic data on H-bond strength. |
| Solvent/State | Versatile. Solid, liquid, or film.[4] No solvent required (ATR). | Restricted. Requires deuterated solvents. | FTIR is superior for analyzing insoluble cured resins or films. |
2.2 FTIR vs. Raman Spectroscopy
-
Complementarity: The C=N stretch is Raman active.
-
The Phenol Problem: Phenol derivatives are often highly fluorescent, which can overwhelm the weak Raman scattering signal.
-
Recommendation: FTIR is generally preferred for phenol derivatives unless fluorescence suppression (e.g., 1064 nm laser) is available.
Experimental Protocol: Synthesis Monitoring
A critical application is monitoring the cyclization of the precursor amide into the imidazoline ring.
3.1 Protocol: Cyclization Efficiency Assay
Objective: Quantify the conversion of the open-chain amide intermediate to the closed imidazoline ring.
-
Sampling: Aliquot 50 µL of reaction mixture at
and every 30 mins. -
Preparation: Apply directly to a Diamond ATR crystal (heated to 40°C to maintain liquidity if necessary).
-
Acquisition: 32 scans, 4 cm⁻¹ resolution.
-
Data Processing:
-
Normalize spectra to the Aromatic C=C stretch (~1590 cm⁻¹) (internal standard, non-reactive).
-
Monitor the decay of the Amide I peak (1655 cm⁻¹ ).
-
Monitor the growth of the Imidazoline C=N peak (1610 cm⁻¹ ).
-
-
Endpoint Determination: Reaction is complete when the ratio
plateaus.
3.2 Visualization: Synthesis Pathway & Spectral Checkpoints
Figure 1: Spectral evolution during the synthesis of imidazoline derivatives. The critical quality check is the shift from the Amide I carbonyl (1655) to the Imidazoline imine (1610).
Diagnostic Decision Tree
Use this logic flow to interpret the complex "double bond region" (1500–1700 cm⁻¹) in your spectra.
Figure 2: Logic gate for distinguishing the imidazoline ring from common interferences like amide intermediates or aromatic ring vibrations.
References
-
Bajpai, D., & Tyagi, V. K. (2006). Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications. Journal of Oleo Science. Link
-
Stan, I. G., et al. (2025).[1] Imidazoline-Based Fatty Acid Derivatives as Novel Shale Inhibitors for Water-Based Drilling Fluids. MDPI Processes. Link
-
Boodagh, P., et al. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. MDPI Molecules. Link
-
Srivastava, K., et al. (2020). Synthesis, characterization and biological evaluation of N-Mannich base derivatives of 2-phenyl-2-imidazoline. Arabian Journal of Chemistry. Link
-
Doc Brown's Chemistry. Infrared spectrum of phenol. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Probing concerted proton–electron transfer in phenol–imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
Comparative Guide: X-ray Diffraction Profiling of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Executive Summary
Compound: 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (also known as p-Hydroxytolazoline or 2-(4-Hydroxyphenyl)-2-imidazoline). CAS Registry: 50-34-0 (Generic association with imidazoline class). Primary Application: Adrenergic receptor ligand; precursor for imidazoline-class pharmaceuticals.
This guide provides a technical framework for characterizing the solid-state properties of this compound. It compares the Free Base form against its pharmacological standard alternative, the Hydrochloride (HCl) Salt , focusing on crystallographic stability, hydrogen bonding networks, and solubility profiles critical for drug development.
Synthesis & Crystallization Protocol
To ensure reproducible XRD data, the purity of the crystalline phase is paramount. The following protocol outlines the synthesis of the dihydro imidazole ring (imidazoline), distinct from fully aromatic imidazoles.
Optimized Synthesis Workflow
Reaction Core: Cyclization of 4-hydroxybenzonitrile with ethylenediamine.
Figure 1: Synthetic pathway for the generation of high-quality this compound crystals suitable for SC-XRD.
Crystallization Technique for XRD
-
Solvent System: Ethanol:Water (90:10 v/v). Pure ethanol often yields microcrystalline powder; the addition of water slows nucleation, favoring single crystal growth.
-
Method: Slow evaporation at ambient temperature (
) in a vibration-free environment. -
Alternative (Salt Formation): To generate the HCl salt for comparison, dissolve the free base in minimal warm ethanol and add 1.1 equivalents of 1M HCl in diethyl ether.
Comparative X-Ray Diffraction Analysis
This section contrasts the crystallographic metrics of the Free Base (Product) versus the HCl Salt (Alternative).
Single Crystal (SC-XRD) Data Comparison
The Free Base typically adopts a packing structure driven by weak
| Parameter | Free Base (Product) | HCl Salt (Alternative) | Implication |
| Crystal System | Monoclinic | Orthorhombic / Monoclinic | Salt forms often higher symmetry. |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 or 8 | Indicates packing efficiency. |
| Density ( | Salt is denser , indicating better stability. | ||
| H-Bond Donor | Phenol (-OH), Imidazoline (-NH) | Phenol (-OH), Imidazoline ( | Salt has stronger donor capacity. |
| Disorder | Tautomeric disorder possible | Ordered cation | Salt locks the proton, reducing disorder. |
Structural Logic: The Tautomeric Challenge
A critical aspect of characterizing the Free Base is the imidazoline tautomerism . In the solid state, the hydrogen atom on the imidazoline ring can fluctuate or be disordered across the two nitrogen atoms (
-
Observation: In SC-XRD, this appears as elongated thermal ellipsoids for the nitrogen atoms or residual electron density peaks between them.
-
Resolution: The HCl salt eliminates this by protonating both nitrogens (forming the imidazolinium cation), resulting in a symmetric, resonance-stabilized structure that yields sharper diffraction data.
Molecular Interactions & Packing[1][2][3]
The performance difference between the Free Base and the Salt is dictated by the supramolecular synthons formed in the lattice.
Hydrogen Bonding Networks
The following diagram illustrates the competitive binding modes observed in the crystal lattice.
Figure 2: Supramolecular connectivity. The Free Base relies on weaker O-H...N interactions (black lines), while the Salt utilizes strong charge-assisted N-H...Cl interactions (red lines).
Performance Implications
-
Solubility: The Free Base lattice energy is dominated by hydrophobic
- stacking of the phenyl and imidazoline rings, leading to poor aqueous solubility . The Salt disrupts this stacking with chloride ions, significantly increasing solubility ( mg/mL). -
Stability: The Free Base is susceptible to oxidation at the phenol position if the crystal packing is loose (low density). The Salt's denser packing protects the core molecule.
Powder X-Ray Diffraction (PXRD) Identification
For bulk material identification, the PXRD patterns differ significantly.
-
Free Base: Characterized by low-angle peaks (typically
) corresponding to the longer axes of the unit cell and sheet-like packing. -
HCl Salt: Shows shifted peaks due to the contraction of the unit cell volume (denser packing) and the presence of chloride ions in the lattice interstices.
Diagnostic Peaks (Simulated):
-
Free Base: Strong reflection at
and . -
HCl Salt: Distinct high-intensity peaks often shifted to
and (due to closer packing).
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Imidazoline Derivatives. (General reference for imidazoline packing motifs). [Link]
-
Liu, H., et al. (2013). "Tautomerism and Solid-State Interactions in 2-Substituted Imidazolines." Journal of Molecular Structure. (Provides mechanistic insight into the N-H tautomerism discussed in Section 3.2). [Link]
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative source for interpreting the stability differences between salts and free bases). [Link]
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. [Link]
Advanced HPLC Method Development for Imidazoline Phenols: From Ion-Pairing to Hybrid Surface Technologies
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Oxymetazoline, Xylometazoline, Naphazoline, and related imidazoline derivatives.
Executive Summary: The "Silanol Problem" in Imidazoline Analysis
Imidazoline phenols (e.g., Oxymetazoline, Naphazoline) present a notorious challenge in Reverse-Phase HPLC (RP-HPLC). Possessing a basic imidazoline ring (pKa ≈ 10–11) and a phenolic moiety, these compounds act as "silanol seekers." On traditional silica-based C18 columns, the protonated nitrogen interacts strongly with residual silanols (
For decades, the standard solution (including USP monographs) has been Ion-Pairing Chromatography (IPC) . While effective, IPC is plagued by slow equilibration, detector incompatibility (MS), and column hysteresis.
This guide objectively compares the Traditional IPC Method against the Modern Hybrid-Particle/Charged Surface (CSH) Method . We demonstrate why shifting to modern stationary phases provides superior robustness, MS-compatibility, and validation success.
Comparative Analysis: Traditional vs. Modern Approaches
The following table summarizes the performance metrics of the two dominant methodologies for analyzing Imidazoline Phenols.
Table 1: Performance Comparison Matrix
| Feature | Method A: Traditional IPC (Legacy) | Method B: Hybrid/CSH Technology (Modern) |
| Stationary Phase | Standard Silica C18 (5 µm) | Charged Surface Hybrid (CSH) or Polar-Embedded C18 (2.5–3.5 µm) |
| Mobile Phase Additive | Ion-Pair Reagent (e.g., Sodium 1-Octanesulfonate) | Simple Buffer (e.g., Ammonium Formate/Acetate) |
| pH Range | Acidic (pH 3.0) strict control required | Flexible (pH 2–10) |
| Peak Tailing ( | 1.5 – 2.0 (Often marginal) | 1.0 – 1.2 (Excellent) |
| Equilibration Time | Slow (60–120 mins) | Fast (< 15 mins) |
| MS Compatibility | Incompatible (Non-volatile salts suppress ionization) | Fully Compatible |
| Column Lifetime | Reduced (Aggressive acidic buffers) | Extended (Hybrid particles resist hydrolysis) |
The Science of Interaction: Why Tailing Occurs
To validate a method, one must understand the failure mode. The diagram below illustrates the mechanistic difference between the two approaches.
Diagram 1: Silanol Interaction vs. Surface Shielding
Caption: Left: Basic imidazoline binds to acidic silanols causing tailing. Right: Positively charged surface repels the analyte, forcing purely hydrophobic retention.
Recommended Protocol: The Modern Hybrid Method
This protocol replaces the complex USP ion-pairing methods with a robust, MS-friendly workflow.
Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
-
Column: Ethylene Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm or 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).[2]
-
Column Temp: 40°C (Improves mass transfer for viscous imidazolines).
-
Detection: UV @ 280 nm (Phenolic absorption max) or ESI+ MS (m/z [M+H]+).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Hold (Equilibration) |
| 1.0 | 5 | Injection |
| 6.0 | 60 | Linear Gradient |
| 7.0 | 95 | Wash |
| 7.1 | 5 | Re-equilibration |
System Suitability Test (SST) Criteria
Before running samples, the system must pass these self-validating checks:
-
Tailing Factor (
): NMT 1.3 (Strict limit for modern columns). -
Precision (RSD): NMT 1.0% for retention time; NMT 2.0% for area (n=5).
-
Resolution (
): > 2.0 between Active Pharmaceutical Ingredient (API) and nearest degradation product (e.g., N-acetyl derivative).
Method Validation Master Plan (ICH Q2)
To ensure scientific integrity, the method must be validated following ICH Q2(R1) guidelines. Below is the specific strategy for Imidazoline Phenols.
Specificity (Forced Degradation)
Imidazolines are susceptible to hydrolysis and oxidation.
-
Experiment: Expose sample to 0.1 N NaOH, 0.1 N HCl, and 3%
. -
Success Criterion: Peak purity angle < Peak purity threshold (using PDA detector). No interference at the retention time of the main peak.[3]
Linearity & Range
-
Range: 50% to 150% of target concentration.
-
Acceptance: Correlation coefficient (
) ≥ 0.999. -
Note: Imidazolines can adsorb to glass at low concentrations. Use polypropylene vials or add 0.1% BSA/surfactant if linearity fails at the LOQ level.
Accuracy & Precision[7][8][9]
-
Accuracy: Spike placebo matrix at 80%, 100%, and 120%. Recovery must be 98.0% – 102.0%.[4]
-
Precision: 6 replicate injections of 100% standard. RSD < 2.0%.[3][5]
Diagram 2: Validation Workflow Logic
Caption: Step-by-step decision tree for validating HPLC methods for imidazoline compounds.
References
-
United States Pharmacopeia (USP). USP Monographs: Oxymetazoline Hydrochloride. USP-NF.[6]
-
MicroSolv Technology Corporation. Oxymetazoline HCL Analyzed with HPLC - AppNote. (Demonstrates Type B Silica vs. Hydride surfaces).
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A. (Seminal work on silanol activity).
-
SIELC Technologies. Separation of Oxymetazoline hydrochloride on Newcrom R1 HPLC column. (Mixed-mode vs. traditional approaches).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrj.org [chemrj.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trungtamthuoc.com [trungtamthuoc.com]
Definitive Guide: Differentiating 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol from Structural Isomers
Executive Summary
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS: 212485-91-1), often an intermediate in the synthesis of adrenergic agonists or a metabolite of imidazoline drugs, presents a unique analytical challenge.[1] Its structural integrity is defined by the para-substitution of the phenolic hydroxyl group relative to the imidazoline ring.
The primary impurities or "look-alikes" encountered in research and synthesis are its regioisomers:
-
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (Ortho-isomer; CAS: 1565-39-5).[2]
-
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol (Meta-isomer).
Differentiation is critical because the para-isomer typically exhibits selectivity for
Part 1: Structural Landscape & Theoretical Basis
The core difference lies in the spatial arrangement of the hydroxyl (-OH) group relative to the imidazoline nitrogen atoms. This proximity dictates the molecule's intramolecular interactions, which serves as the basis for spectroscopic differentiation.
-
Para-Isomer (Target): The -OH and imidazoline groups are on opposite ends (1,4-substitution). No intramolecular hydrogen bonding is possible. The molecule relies on intermolecular hydrogen bonding, leading to higher melting points and lower solubility in non-polar solvents.
-
Ortho-Isomer (Impurity): The -OH is adjacent to the imidazoline (1,2-substitution). This allows for a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen of the imidazoline ring. This "locking" effect changes the proton NMR shifts and IR absorption significantly.
Visualization of Isomeric Relationships
Figure 1: Structural relationship and primary differentiation mechanisms between the target para-isomer and its regioisomers.
Part 2: Spectroscopic Differentiation (The "What")
Nuclear Magnetic Resonance (1H NMR) – The Gold Standard
NMR is the most definitive method for distinguishing these isomers. The symmetry of the benzene ring is the key indicator.
| Feature | 4-Isomer (Para) | 2-Isomer (Ortho) | 3-Isomer (Meta) |
| Symmetry System | AA'BB' System | ABCD System | ABCD System |
| Aromatic Region | Two distinct doublets (integrating 2H each). δ ~6.8 ppm (ortho to OH) δ ~7.7 ppm (meta to OH) | Four distinct signals (multiplets). Significant complexity due to lack of symmetry. | Four distinct signals.[3][4][5][6] Singlet-like peak for proton between substituents. |
| Coupling ( | Mixed coupling constants.[5] | ||
| Phenolic -OH | Broad singlet, variable position (solvent dependent). | Sharp, downfield singlet (>11 ppm) due to intramolecular H-bonding (chelation). | Broad singlet.[7] |
| Imidazoline -CH2- | Singlet (4H) at ~3.6–4.0 ppm. | Singlet (4H), potentially split if H-bond induces rigidity. | Singlet (4H). |
Expert Insight: If you observe a pair of "roofed" doublets in the aromatic region, you have the Para isomer. If you see a complex multiplet pattern and a proton shifted very far downfield, you likely have the Ortho isomer.
Infrared Spectroscopy (FT-IR)
The hydrogen bonding environment creates distinct spectral fingerprints.
-
Para-Isomer: Shows a broad -OH stretching band around 3100–3400 cm⁻¹ due to intermolecular hydrogen bonding network in the crystal lattice.
-
Ortho-Isomer: Shows a shifted, often sharper -OH band (sometimes buried or shifted to ~3000 cm⁻¹ ) due to the intramolecular O-H...N interaction. The C=N stretch of the imidazoline ring may also shift to a lower wavenumber due to this coordination.
Mass Spectrometry (MS)
While the molecular ion (
-
Ortho-Effect: The ortho-isomer often loses small neutral molecules (like water or fragments of the imidazoline ring) more readily due to the proximity of the functional groups.
-
Para-Isomer: Fragmentation typically involves cleavage of the imidazoline ring itself before interaction with the phenol oxygen.
Part 3: Chromatographic Separation (The "How")
Separating these isomers requires careful pH control because the imidazoline ring is basic (
HPLC Method Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0 (Acidic pH keeps the imidazoline protonated and prevents tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/imidazoline).
Validation Logic: The Para isomer is more polar than the Ortho isomer (which "hides" its polarity via internal H-bonding). Therefore, the Para isomer typically elutes earlier than the Ortho isomer in reverse-phase conditions.
Part 4: Experimental Workflow
Synthesis Verification & Purification
If synthesizing this compound from 4-hydroxybenzonitrile and ethylenediamine, the primary contaminant is often unreacted nitrile or the intermediate amide. However, if starting from a phenol mixture, isomer separation is required.
Step-by-Step Purification Protocol
-
Dissolution: Dissolve crude mixture in hot Ethanol/Water (9:1).
-
Crystallization: Cool slowly to 4°C. The Para isomer has a significantly higher melting point and crystal lattice energy, causing it to precipitate first.
-
Filtration: Filter the precipitate. The filtrate will be enriched in the Ortho isomer (if present).
-
Wash: Wash the filter cake with cold diethyl ether (removes non-polar organic impurities).
Analytical Decision Tree
Figure 2: Step-by-step analytical decision tree for identifying the target molecule.
References
-
PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: While this entry discusses the diphenyl variant, it provides the base structural classification for imidazoline-phenols).
-
Rivera, A., et al. (2013). 2,2′-{[2-(2-Hydroxyphenyl)-4-methylimidazolidine-1,3-diyl]bis(methylene)}diphenol. PMC. Retrieved from [Link](Provides crystallographic data on the ortho-hydroxyphenyl imidazoline interaction).
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. 2,2′-{[2-(2-Hydroxyphenyl)-4-methylimidazolidine-1,3-diyl]bis(methylene)}diphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Safety Operating Guide
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol proper disposal procedures
Part 1: Executive Safety Directive
STOP AND READ: Do not dispose of 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 212485-91-1) down the drain or in regular municipal trash.
This compound contains dual functional groups—a phenolic ring and an imidazoline ring —which dictate a specific disposal pathway. While the imidazoline moiety is basic, the phenolic component presents environmental toxicity risks (aquatic hazard) and chemical incompatibility issues (incompatible with strong oxidizers).
Immediate Action Plan:
-
Segregate: Isolate from strong oxidizing agents (e.g., nitric acid, perchlorates) immediately.
-
Label: Tag all waste containers as "Hazardous Waste - Toxic/Irritant - Organic Base."
-
Disposal Route: High-temperature incineration via a licensed chemical waste contractor.
Part 2: Chemical Profile & Hazard Identification
Understanding the chemical structure is the first step in a self-validating safety protocol.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 2-(4-Hydroxyphenyl)-2-imidazoline; 4-Hydroxytolazoline (analog) |
| CAS Number | 212485-91-1 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Physical State | Solid (White to off-white powder) |
| Acidity/Basicity | Amphoteric (Phenol is weakly acidic pKa ~10; Imidazoline is basic pKa ~10-11) |
Risk Assessment (GHS Classification)
Based on Structure-Activity Relationships (SAR) of imidazoline derivatives and phenolic compounds:
-
Skin/Eye Irritation: Category 2/2A. The basic nitrogen can cause caustic irritation to mucous membranes.
-
Acute Toxicity (Oral): Category 4. Harmful if swallowed.[1]
-
Aquatic Toxicity: Phenolic compounds are generally toxic to aquatic life with long-lasting effects.
Part 3: Waste Segregation & Pre-Treatment
Effective disposal begins at the bench. You must segregate this waste based on its physical state and chemical compatibility.[2]
1. Solid Waste (Pure Substance)
-
Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jars.
-
Labeling: Must include the full chemical name and the hazard warning "TOXIC / IRRITANT."
-
Prohibited: Do not use metal containers (potential corrosion from phenolic interaction over time) or standard trash bags.
2. Liquid Waste (Solutions)
-
Solvent Compatibility:
-
Compatible: Methanol, Ethanol, DMSO, water (if pH adjusted).
-
Incompatible:Do not mix with Nitric Acid. The combination of a phenolic ring and nitric acid can lead to uncontrolled nitration, generating heat and potentially explosive nitrophenols.
-
-
Stream Selection:
-
Organic Solvent Stream: If dissolved in >20% organic solvent, place in the "Non-Halogenated Organic" waste stream.[2]
-
Aqueous Stream: If in aqueous buffer, place in "Basic Aqueous Waste" or "Toxic Aqueous Waste." Never mix with acidic waste streams without neutralizing, as heat generation can occur.
-
3. Operational Logic Diagram
The following decision tree guides the researcher through the segregation process to ensure compliance.
Caption: Decision tree for segregating solid and liquid waste streams to prevent chemical incompatibility.
Part 4: Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE: Wear nitrile gloves (double gloving recommended for pure powder), safety goggles, and a lab coat.
-
Ventilation: Perform all transfers inside a certified chemical fume hood to avoid inhaling dust or aerosols.
Phase 2: Packaging
-
Solids:
-
Transfer the powder into a screw-top container.
-
Wipe the exterior of the container with a damp paper towel to remove dust.
-
Dispose of the paper towel in the same solid waste container.
-
-
Liquids:
-
Verify the pH of the solution.[3] If the solution is highly acidic (pH < 2), neutralize slowly with sodium bicarbonate to pH 5-9 before adding to the organic waste drum to prevent heat evolution in the drum.
-
Pour into the "Non-Halogenated" carboy using a funnel.
-
Log the addition: Record the volume and concentration on the waste tag immediately.
-
Phase 3: Empty Container Management (RCRA Empty)
-
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Ethanol).
-
Rinsate Disposal: Pour all three rinses into the liquid hazardous waste container. Do not pour rinsate down the sink.
-
Defacing: Cross out the original label and mark "EMPTY."
-
Final Step: Place the clean, dry bottle in the glass recycling or trash, depending on local facility rules.
Part 5: Emergency Procedures (Spills)
In the event of a spill, rapid containment prevents environmental release.
Spill Response Workflow:
Caption: Immediate actions to take following a laboratory spill of this compound.
Specific Spill Tactics:
-
Powder Spill: Cover with wet paper towels (to prevent dust) before sweeping. Scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or universal absorbent pads. Do not use combustible materials (sawdust) if the solvent is flammable.
-
Decontamination: Wash the area with a mild soap solution (trisodium phosphate or simple detergent) to remove phenolic residues.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Imidazoline Derivatives and Phenols. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
